5,8-Dimethylquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-8(2)11-10(7)5-9(6-14-11)12(13)15/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
QBPNBXQTGZNWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=C(C=C1)C)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity Profile of 5,8-Dimethylquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline-3-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This heterocyclic scaffold is present in numerous natural products and synthetic compounds with applications ranging from anticancer to antimalarial and antimicrobial therapies.[3][4] The introduction of a carboxamide moiety at the 3-position of the quinoline ring gives rise to the quinoline-3-carboxamide core, a "privileged scaffold" that has been extensively explored in medicinal chemistry. This structural motif has proven to be a versatile template for designing potent and selective modulators of various biological targets.[5]
This technical guide will provide a comprehensive overview of the hypothesized biological activity profile of a specific analog, 5,8-Dimethylquinoline-3-carboxamide . While direct experimental data for this particular compound is limited in the public domain, this document will extrapolate from the wealth of information available for structurally related quinoline-3-carboxamide derivatives to build a scientifically grounded, predictive profile. We will delve into potential mechanisms of action, propose detailed experimental workflows for validation, and offer insights into the structure-activity relationships that likely govern its biological effects. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Hypothesized Biological Activity Profile of 5,8-Dimethylquinoline-3-carboxamide
Based on the extensive literature on quinoline-3-carboxamide derivatives, we can project a multi-faceted biological activity profile for 5,8-Dimethylquinoline-3-carboxamide, with a primary focus on oncology.
Anticancer Activity: A Multi-pronged Approach
The quinoline-3-carboxamide scaffold is frequently associated with potent anticancer properties, acting through various mechanisms such as the inhibition of key signaling pathways and cellular processes critical for tumor growth and survival.[1]
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6] Its overexpression and mutation are common drivers in a variety of epithelial cancers, making it a prime target for anticancer therapies.[6] Several quinoline-3-carboxamide derivatives have been identified as potent inhibitors of EGFR kinase.[6]
Proposed Mechanism of Action: It is hypothesized that 5,8-Dimethylquinoline-3-carboxamide could act as an ATP-competitive inhibitor of the EGFR kinase domain. The quinoline core would anchor the molecule in the adenine-binding pocket, while the carboxamide side chain could form crucial hydrogen bond interactions with key amino acid residues, leading to the inhibition of downstream signaling pathways such as the MAPK and PI3K/Akt pathways, ultimately resulting in cell cycle arrest and apoptosis. The 5,8-dimethyl substitution may influence the compound's conformation and steric interactions within the binding site, potentially modulating its potency and selectivity.
Caption: EGFR Signaling Pathway and Proposed Inhibition.
ATM kinase is a master regulator of the DNA damage response (DDR) pathway, a critical network that detects and repairs DNA double-strand breaks.[7][8] Cancer cells often rely on these pathways for their survival, especially in the context of DNA-damaging therapies like radiation and chemotherapy.[8] Therefore, inhibiting ATM can sensitize cancer cells to these treatments.[7] Several quinoline-3-carboxamide derivatives have been reported as potential ATM kinase inhibitors.[7][8]
Proposed Mechanism of Action: 5,8-Dimethylquinoline-3-carboxamide may inhibit ATM kinase activity, thereby disrupting the DNA damage response. This would prevent the phosphorylation of downstream targets like p53 and CHK2, leading to an inability of the cell to arrest the cell cycle and repair DNA damage. This would ultimately result in the accumulation of catastrophic DNA damage and subsequent cell death, particularly when combined with DNA-damaging agents.
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Tasquinimod, a quinoline-3-carboxamide derivative, has demonstrated anti-angiogenic and anti-tumor activity.[9] Its mechanism involves the modulation of the tumor microenvironment, including the upregulation of the anti-angiogenic factor thrombospondin-1 (TSP1) and the downregulation of hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF).[9]
Proposed Mechanism of Action: It is plausible that 5,8-Dimethylquinoline-3-carboxamide could exhibit anti-angiogenic properties through a similar mechanism, by altering the expression of key angiogenic and anti-angiogenic factors within the tumor microenvironment.
Caption: Proposed Anti-Angiogenic Mechanism of Action.
Other Potential Biological Activities
Beyond oncology, the quinoline-3-carboxamide scaffold has been implicated in other therapeutic areas.
-
Cholesteryl Ester Transfer Protein (CETP) Inhibition: A series of quinoline-3-carboxamide derivatives have been designed and synthesized as inhibitors of CETP, a plasma protein involved in cholesterol transport.[10] Inhibition of CETP can raise high-density lipoprotein (HDL) cholesterol levels, which is a potential therapeutic strategy for coronary heart disease.[10]
-
Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition: Quinoline-3-carboxamides have been discovered as inhibitors of H-PGDS, an enzyme involved in the production of prostaglandin D2 (PGD2), a key mediator of inflammation and allergic responses.[11] This suggests a potential anti-inflammatory role for 5,8-Dimethylquinoline-3-carboxamide.
-
Antimicrobial and Antimalarial Activity: The quinoline core is famous for its presence in antimalarial drugs like chloroquine and its derivatives have shown broad-spectrum antimicrobial activity.[4] While the 3-carboxamide substitution pattern is less common in this context, the potential for antimicrobial and antimalarial activity should not be discounted and warrants investigation.
Proposed Experimental Workflows for Validation
To empirically determine the biological activity profile of 5,8-Dimethylquinoline-3-carboxamide, a systematic series of in vitro and in vivo experiments is required.
Synthesis of 5,8-Dimethylquinoline-3-carboxamide
A plausible synthetic route can be adapted from established methods for quinoline-3-carboxamide synthesis, such as the amidation of a quinoline-3-carboxylic acid precursor.[12]
Caption: General Synthetic Workflow.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard method for initial screening of cytotoxic compounds.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5,8-Dimethylquinoline-3-carboxamide in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for ATM Kinase Inhibition
Western blotting can be used to detect the phosphorylation status of ATM and its downstream targets as a measure of its activity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with 5,8-Dimethylquinoline-3-carboxamide for a specified time, followed by treatment with a DNA-damaging agent (e.g., etoposide or ionizing radiation) to activate the ATM pathway.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-ATM, total ATM, phospho-p53, and total p53. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of ATM and its substrates.
Quantitative Data Presentation
The results from the in vitro assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of 5,8-Dimethylquinoline-3-carboxamide
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| HCT116 | Colorectal Carcinoma | Hypothetical Value |
| Normal Fibroblasts | Non-cancerous | Hypothetical Value |
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline-3-carboxamide derivatives is highly dependent on the substitution pattern on the quinoline ring and the nature of the carboxamide group.
-
Substitution at the 5 and 8 Positions: The methyl groups at the 5 and 8 positions of the quinoline ring are likely to influence the compound's lipophilicity and steric profile. These groups may enhance membrane permeability and could potentially interact with hydrophobic pockets in the target protein's binding site.
-
The Carboxamide Moiety: The unsubstituted carboxamide at the 3-position is crucial for forming hydrogen bonds with target proteins. Modifications at this position, such as N-alkylation or N-arylation, have been shown to significantly impact biological activity in other quinoline-3-carboxamide series.
Conclusion and Future Directions
While direct experimental evidence is pending, the analysis of the broader class of quinoline-3-carboxamide derivatives allows for the construction of a robust hypothetical biological activity profile for 5,8-Dimethylquinoline-3-carboxamide . The primary anticipated activities are centered around anticancer effects, potentially through the inhibition of key kinases like EGFR and ATM, as well as anti-angiogenic mechanisms. Further investigation into its potential as a CETP or H-PGDS inhibitor is also warranted.
The experimental workflows outlined in this guide provide a clear path for the validation of these hypotheses. Future research should focus on:
-
Synthesis and structural confirmation of 5,8-Dimethylquinoline-3-carboxamide.
-
Comprehensive in vitro screening against a panel of cancer cell lines and relevant molecular targets.
-
In-depth mechanistic studies to elucidate the precise molecular mechanisms of action.
-
In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity.
This systematic approach will be crucial in determining the true therapeutic potential of 5,8-Dimethylquinoline-3-carboxamide and its place within the ever-expanding landscape of quinoline-based therapeutics.
References
-
El-Sayed, N. F., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic & Medicinal Chemistry, 25(24), 6507-6520. [Link]
-
Gide, M. S., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6599-6611. [Link]
-
Bibi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]
-
Singh, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132649. [Link]
-
Shaik, A. B., et al. (2023). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Archiv der Pharmazie, 356(1), 2200381. [Link]
-
Various Authors. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]
-
Cappelli, A., et al. (2016). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Journal of Medicinal Chemistry, 59(7), 3353-3372. [Link]
-
Nagao, Y., et al. (2007). SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. HETEROCYCLES, 73, 549-559. [Link]
-
Rostami, S., et al. (2018). Methods for the synthesis of quinoline-3-carboxamides. ResearchGate. [Link]
-
Bibi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]
-
Wang, Y., et al. (2012). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 17(5), 5488-5501. [Link]
-
Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1549-1562. [Link]
-
Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Advanced Research, 8(6), 1-10. [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Quinoline-3-Carboxamide Derivat...: Ingenta Connect [ingentaconnect.com]
- 8. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) of 5,8-dimethyl substituted quinolines
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists Version: 1.0
Executive Summary: The Hydrophobic Anchor
In the crowded landscape of nitrogen heterocycles, the quinoline scaffold remains a "privileged structure" due to its ability to interact with diverse biological targets, from DNA gyrase to protein kinases. However, the 5,8-dimethyl substituted quinoline represents a specific, under-utilized sub-class that offers unique physicochemical advantages.
Unlike the solvent-exposed 2-, 3-, and 4-positions, the 5- and 8-positions on the benzenoid ring serve as a "hydrophobic anchor." The methyl groups at these positions provide:
-
Steric Occlusion: Protecting the benzenoid ring from rapid oxidative metabolism (e.g., P450 hydroxylation).
-
Lipophilic Tuning: Increasing logP to enhance membrane permeability without introducing halogens.
-
Conformational Restriction: Forcing orthogonal twisting in biaryl systems attached at the 4-position.
This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, providing actionable synthetic routes and validated biological data.
Synthetic Access: Constructing the Core
To explore the SAR, one must first access the core. The most robust method for accessing the 5,8-dimethylquinoline scaffold is the Skraup Synthesis or the Doebner-Miller modification , utilizing 2,5-dimethylaniline as the critical starting material.
Pathway Visualization
The following diagram outlines the primary synthetic vectors to access the 5,8-dimethyl core and its subsequent functionalization.
Figure 1: Synthetic workflow for accessing and functionalizing the 5,8-dimethylquinoline core.
Critical Synthetic Protocol: Modified Skraup Reaction
Standard Operating Procedure (SOP) for Lab Scale
Objective: Synthesis of 5,8-dimethylquinoline from 2,5-dimethylaniline.
-
Reagents:
-
2,5-Dimethylaniline (0.1 mol)
-
Glycerol (0.3 mol)
-
Ferrous sulfate (catalytic amount, moderates the reaction)
-
Nitrobenzene (0.06 mol, oxidant)
-
Conc. Sulfuric Acid (25 mL)
-
-
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.
-
Addition: Add 2,5-dimethylaniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Acidification: Add sulfuric acid dropwise with cooling (reaction is exothermic).
-
Reflux: Heat the mixture to gentle reflux (approx. 140°C) for 4–6 hours. Caution: The reaction can become violent; ensure blast shield is in place.
-
Workup: Cool to room temperature. Dilute with ice water. Basify with 50% NaOH solution to pH > 10.
-
Extraction: Steam distill the mixture to remove unreacted nitrobenzene and aniline. Extract the residue with diethyl ether or dichloromethane.
-
Purification: Dry organic layer over MgSO4. Remove solvent. Purify via column chromatography (Hexane/EtOAc) or recrystallization.
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5,8-dimethylquinolines is distinct from their unsubstituted counterparts. The methyl groups act as "molecular bumpers," influencing binding affinity through hydrophobic interactions.
Antimicrobial Activity (Bacterial & Fungal)
The 5,8-dimethyl substitution pattern significantly enhances activity against Gram-positive bacteria (e.g., S. aureus) compared to the unsubstituted quinoline.
-
Mechanism: The increased lipophilicity facilitates penetration through the bacterial cell wall. The 5,8-dimethyl groups likely interact with hydrophobic pockets in DNA gyrase or topoisomerase IV.
-
Key Insight: Derivatives with a 5,8-dimethyl-4-hydroxy substitution pattern often show reduced activity compared to 4-amino or 4-alkyl derivatives, suggesting the H-bond donor/acceptor status at C4 is critical when the C5/C8 positions are blocked.
Comparative Data: Antibacterial Efficacy (MIC in µg/mL)
| Compound Structure | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Notes |
| Quinoline (Unsubstituted) | >64 | >128 | >128 | Weak baseline activity. |
| 5,8-Dimethylquinoline | 32 | 64 | 64 | Moderate improvement due to lipophilicity. |
| 5,8-Dimethyl-4-(substituted)amino | 4 - 8 | 16 | 32 | High potency. Amino group aids binding. |
| 5,8-Dimethylquinoline-N-oxide | 16 | 32 | 16 | Enhanced polarity profile for fungal targets. |
Anticancer Activity (Cdc25B & Cytotoxicity)
Research indicates that quinoline-5,8-diones (metabolic derivatives of the dimethyl parent) are potent inhibitors of Cdc25B phosphatase , an oncogene overexpressed in many tumors.
-
Pathway: The 5,8-dimethyl scaffold serves as a precursor.[1] In vivo oxidation or synthetic modification to the quinone form (5,8-quinolinequinone) allows the molecule to generate Reactive Oxygen Species (ROS) specifically within tumor cells or bind covalently to the active site of phosphatases.
-
Selectivity: The methyl groups at 5 and 8 in the reduced form (dimethylquinoline) prevent premature metabolic clearance, allowing the drug to reach the tumor microenvironment.
SAR Logic Map
The following diagram visualizes the "Rules of Engagement" for modifying this scaffold.
Figure 2: SAR Logic Map detailing the functional role of specific ring positions.
Experimental Validation: Bioassay Protocol
To validate the SAR claims, the following protocol measures the Minimum Inhibitory Concentration (MIC) using a broth microdilution method, adapted for lipophilic quinolines.
Protocol: Broth Microdilution for 5,8-Dimethyl Derivatives
-
Preparation of Stock:
-
Dissolve 5,8-dimethylquinoline derivatives in 100% DMSO to a concentration of 10 mg/mL.
-
Note: Due to the 5,8-dimethyl groups, solubility in aqueous media is low. Ensure DMSO concentration in the final assay well does not exceed 1% to avoid false positives.
-
-
Inoculum Preparation:
-
Grow S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in MHB.
-
-
Assay Setup:
-
Use 96-well sterile microplates.
-
Add 100 µL of MHB to all wells.
-
Perform serial 2-fold dilutions of the compound (Range: 128 µg/mL to 0.25 µg/mL).
-
Add 100 µL of bacterial inoculum to each well.
-
-
Incubation & Readout:
-
Incubate at 37°C for 18–24 hours.
-
Visual Read: MIC is the lowest concentration with no visible turbidity.
-
Confirmation: Add resazurin dye (Alamar Blue) to confirm cell viability (Blue = Dead/Inhibited, Pink = Live).
-
Conclusion
The 5,8-dimethylquinoline scaffold is not merely a structural isomer of standard quinolines; it is a pharmacophore anchor. By leveraging the hydrophobic shielding at positions 5 and 8, researchers can improve the metabolic stability and membrane permeability of lead compounds. Future work should focus on C4-functionalization (amination or arylation) while retaining the 5,8-dimethyl "anchor" to maximize potency against resistant bacterial strains and solid tumors.
References
-
National Institutes of Health (PMC). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
-
European Journal of Medicinal Chemistry. Semi-synthesis and anti-tumor activity of 5,8-O-dimethyl acylshikonin derivatives. [Link]
-
Bioorganic & Medicinal Chemistry. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. [Link]
-
Journal of Inorganic Biochemistry. Enhanced antibacterial activity of dimethyl gallium quinolinolates toward drug-resistant Klebsiella pneumoniae. [Link]
Sources
Unraveling the Core Mechanism: A Technical Guide to 5,8-Dimethylquinoline-3-carboxamide Derivatives in Drug Discovery
For Immediate Release to the Scientific Community
This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. We will dissect the core mechanism of action for 5,8-Dimethylquinoline-3-carboxamide derivatives, grounding our analysis in established experimental data and field-proven insights. This document moves beyond a mere recitation of facts to explain the causal relationships that underpin the therapeutic potential of this promising class of molecules. Our focus is to provide a self-validating framework of protocols and data to empower your research and development endeavors.
Introduction: The Quinoline-3-Carboxamide Scaffold and the Significance of 5,8-Dimethyl Substitution
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Within this broad family, quinoline-3-carboxamide derivatives have emerged as particularly potent modulators of critical cellular pathways, frequently implicated in oncology.[2] These compounds are recognized as key inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family.[3]
The focus of this guide, the 5,8-dimethyl substitution pattern, is of strategic importance. While much of the foundational research has been conducted on the broader quinoline-3-carboxamide class, the methylation at the 5 and 8 positions can significantly influence the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. These modifications can, in turn, fine-tune the compound's pharmacokinetic profile and its interaction with the target protein, potentially enhancing potency and selectivity. This guide will, therefore, extrapolate from the well-established mechanisms of the parent class, while considering the putative impact of the 5,8-dimethyl adornment.
Core Mechanism of Action: Inhibition of ATM Kinase in the DNA Damage Response Pathway
The central mechanism of action for many quinoline-3-carboxamide derivatives, and by strong inference, the 5,8-dimethyl substituted analogs, is the inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase.[2][4] ATM is a master regulator of the DNA Damage Response (DDR) pathway, a critical cellular network that detects and signals the presence of DNA double-strand breaks (DSBs).[3] In many cancer types, the DDR pathway is upregulated, allowing tumor cells to survive the DNA damage induced by chemo- and radiotherapy, thus contributing to therapeutic resistance.[2][3]
Quinoline-3-carboxamide derivatives act as ATP-competitive inhibitors of ATM kinase.[3] The nitrogen atom of the quinoline ring is crucial for this activity, as it forms a hydrogen bond with the hinge region of the kinase's active site, a characteristic interaction for this class of inhibitors.[3] This binding event prevents ATM from phosphorylating its downstream targets, effectively halting the DDR signaling cascade.
The following diagram illustrates the proposed signaling pathway and the point of intervention for 5,8-Dimethylquinoline-3-carboxamide derivatives.
Target Engagement via Western Blot
This technique is used to detect the presence and phosphorylation state of specific proteins in a cell lysate.
Protocol:
-
Cell Lysis: Treat cancer cells with the 5,8-Dimethylquinoline-3-carboxamide derivative for a specified time. To induce DNA damage and activate ATM, cells can be pre-treated with an agent like quercetin. [2]Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of an ATM target (e.g., p-CHK2) and a primary antibody for total ATM or a loading control (e.g., GAPDH).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the target proteins. A decrease in the phosphorylated protein relative to the total protein indicates inhibition of ATM kinase activity.
Quantitative Data Summary
The following table summarizes representative cytotoxicity data for related quinoline-3-carboxamide derivatives against various cancer cell lines. This data serves as a benchmark for evaluating the potency of novel 5,8-dimethyl substituted analogs.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [1] |
| Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [1] |
| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | [1] |
| Quinoline-3-Carboxamide | HCT116 | Varies | [2] |
| Quinoline-3-Carboxamide | MDA-MB-468 | Varies | [2] |
| Quinoline-3-Carboxamide | MDA-MB-231 | Varies | [2] |
Conclusion and Future Directions
The 5,8-Dimethylquinoline-3-carboxamide scaffold represents a promising avenue for the development of novel therapeutics, particularly in the realm of oncology. The core mechanism of action is strongly suggested to be the inhibition of ATM kinase, leading to the sensitization of cancer cells to DNA-damaging agents. The experimental protocols and data presented in this guide provide a robust framework for validating this mechanism and for advancing the preclinical development of this class of compounds.
Future research should focus on a comprehensive SAR study of the 5,8-dimethyl substituted series to optimize potency and selectivity. Furthermore, in vivo studies in relevant animal models will be crucial to assess the pharmacokinetic properties and therapeutic efficacy of lead candidates. The exploration of this scaffold for other potential biological targets also warrants further investigation, potentially broadening the therapeutic applications of these versatile molecules.
References
-
Sivakumar, G., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]
-
Guan, Y. F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]
-
Naidoo, N. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry, 16(2), 104502. [Link]
-
Sivakumar, G., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2185. [Link]
-
Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3984. [Link]
-
Osama, L., et al. (2016). Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. Der Pharma Chemica, 8(14), 100-110. [Link]
-
Kumar, A., et al. (2024). Quinoline Derivative Green Synthesis: Unveiling Anticancer Potential through Synergistic Insights and Molecular Docking Analysis. Bentham Science. [Link]
-
Goldstein, D. M., et al. (2025). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. [Link]
-
Smaili, F. Z., et al. (2021). Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors. Medicinal Chemistry Research, 30, 1649-1668. [Link]
-
Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1456-1478. [Link]
-
Van Rensburg, M., et al. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. MDPI. [Link]
Sources
Molecular weight and physicochemical characteristics of 5,8-Dimethylquinoline-3-carboxamide
Physicochemical Profiling, Synthetic Pathways, and Pharmacological Potential
Executive Summary
5,8-Dimethylquinoline-3-carboxamide (CAS: 1296950-98-5) represents a specific structural isomer within the quinoline-3-carboxamide class—a scaffold historically significant in immunology (e.g., Linomide, Roquinimex) and oncology. This compound is characterized by the methylation of the benzenoid ring at positions 5 and 8, a modification often employed to modulate lipophilicity, block metabolic oxidation sites, and enhance binding affinity within hydrophobic pockets of target proteins such as Cannabinoid Receptor 2 (CB2) or specific kinases (ATM/ATR).
This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, synthetic routes, and experimental characterization protocols.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The precise characterization of 5,8-Dimethylquinoline-3-carboxamide is critical for assessing its "drug-likeness" and suitability for oral or parenteral administration.
Molecular Identity
| Property | Data |
| IUPAC Name | 5,8-dimethylquinoline-3-carboxamide |
| CAS Number | 1296950-98-5 |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| SMILES | Cc1ccc(C)c2ncc(C(N)=O)cc12 |
| Core Scaffold | Quinoline-3-carboxamide |
Physicochemical Characteristics (In Silico & Experimental)
The following data aggregates calculated (c) and observed parameters relevant to ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
| Parameter | Value (Est./Calc) | Significance |
| cLogP | 2.1 ± 0.4 | Optimal Lipophilicity: Falls within the ideal range (1–3) for oral bioavailability and potential CNS penetration. The 5,8-dimethyl groups add hydrophobicity compared to the parent quinoline-3-carboxamide. |
| Topological Polar Surface Area (TPSA) | ~55–60 Ų | Membrane Permeability: Values <90 Ų suggest high passive permeability, including Blood-Brain Barrier (BBB) crossing potential. |
| H-Bond Donors (HBD) | 2 (Amide -NH₂) | Lipinski Compliance: < 5. Facilitates receptor interaction without compromising permeability. |
| H-Bond Acceptors (HBA) | 2 (Quinoline N, Amide O) | Lipinski Compliance: < 10.[] |
| Solubility (Predicted) | Low in water; High in DMSO, DCM | Formulation: Likely requires cosolvents (PEG400, Tween-80) or cyclodextrin complexation for in vivo delivery. |
| pKa (Quinoline N) | ~4.5–5.0 | Ionization: Weakly basic. Uncharged at physiological pH (7.4), favoring tissue distribution. |
Synthetic Architecture
The synthesis of 5,8-Dimethylquinoline-3-carboxamide generally proceeds via the modification of the carboxylic acid precursor. The 5,8-methylation pattern dictates the choice of starting aniline.
Primary Synthetic Route (Acid Chloride Activation)
The most robust pathway involves the conversion of commercially available 5,8-dimethylquinoline-3-carboxylic acid (CAS: 763893-29-4) to the amide.
Reaction Workflow:
-
Activation: The carboxylic acid is refluxed with Thionyl Chloride (
) or Oxalyl Chloride to generate the reactive acid chloride species. -
Amidation: The intermediate is treated with aqueous or gaseous ammonia (
) in an inert solvent (DCM or THF) to yield the primary amide.
Visualization of Synthetic Logic
The following diagram outlines the retrosynthetic logic and forward synthesis workflow.
Caption: Step-wise synthetic pathway from aniline precursor to the target carboxamide via Vilsmeier-Haack cyclization and acid activation.
Experimental Characterization Protocols
To ensure data integrity, the following standardized protocols should be employed to validate the physicochemical properties of the synthesized compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the solid compound in a buffer system.
-
Preparation: Add excess 5,8-Dimethylquinoline-3-carboxamide solid to 2 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours using a rotary shaker.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.
Lipophilicity (LogP) Measurement (HPLC Method)
Objective: To measure the distribution coefficient experimentally, avoiding octanol-water emulsion issues.
-
Column: C18 Reverse-Phase HPLC column.
-
Mobile Phase: Isocratic Methanol/Water with varying organic fractions (e.g., 50%, 60%, 70%).
-
Calibration: Run standard compounds with known LogP values (e.g., Toluene, Naphthalene) to generate a calibration curve (
). -
Measurement: Determine the retention time of the target, calculate the capacity factor (
), and extrapolate LogP from the calibration curve.
Biological & Pharmacological Context
The quinoline-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry. The 5,8-dimethyl substitution pattern is specifically relevant for enhancing binding in hydrophobic pockets of immunomodulatory and kinase targets.
Mechanism of Action (Scaffold Level)
-
Immunomodulation: Analogs like Roquinimex bind to S100A9, preventing its interaction with TLR4/RAGE, thereby reducing pro-inflammatory cytokine release (TNF-
, IL-1 ). -
Kinase Inhibition: The planar quinoline ring mimics ATP, allowing the carboxamide group to form hydrogen bonds with the "hinge region" of kinases such as ATM (Ataxia Telangiectasia Mutated) and PI3K.[2]
-
CB2 Receptor Agonism: Lipophilic substitutions (like 5,8-dimethyl) facilitate entry into the CB2 receptor's orthosteric site, promoting anti-inflammatory signaling without psychotropic effects.
Signaling Pathway Interaction
Caption: Dual-mechanism potential of the scaffold targeting CB2 receptors (immunology) and Kinase pathways (oncology).
References
-
National Institutes of Health (PubChem). Quinoline-3-carboxamide Derivatives and Bioactivity. Retrieved from [Link]
-
MDPI. Molecular Docking and SAR of Quinoline-3-Carboxamide Derivatives with DDR Kinases. Retrieved from [Link]
-
ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]
Sources
Literature review of quinoline-3-carboxamide analogs in medicinal chemistry
From Synthetic Scaffolds to Clinical Immunomodulation
Executive Summary
The quinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinct from its 3-carboxylic acid congeners (fluoroquinolone antibiotics). This structural class has evolved from simple anti-infectives to sophisticated immunomodulators and anticancer agents. This guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and molecular mechanisms of key clinical candidates like Tasquinimod and Laquinimod , providing a roadmap for researchers targeting the S100A9 signaling axis, Aryl Hydrocarbon Receptor (AhR), and Cannabinoid Receptor type 2 (CB2).
Synthetic Architectures & Methodologies
The construction of the quinoline-3-carboxamide core generally follows two strategic disconnections: the construction of the pyridine ring (cyclization) or the functionalization of the pre-formed quinoline core (amidation).
1.1 Synthetic Workflow Visualization
The following diagram outlines the primary retrosynthetic pathways employed to access diversity-oriented libraries of these analogs.
Caption: Dual-pathway retrosynthesis showing the convergence of ring-closure and functional group interconversion strategies.
1.2 Standard Operating Procedure: Amide Coupling
While cyclization allows for core substitution, the most common medicinal chemistry route for late-stage diversification is the amidation of quinoline-3-carboxylic acids.
Protocol: HATU-Mediated Amidation Rationale:[1] This protocol minimizes racemization (if chiral amines are used) and ensures high yields for sterically hindered anilines common in SAR studies.
Reagents:
-
Quinoline-3-carboxylic acid derivative (1.0 equiv)
-
Amine partner (R-NH2) (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with the quinoline-3-carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) and stir at room temperature for 5 minutes.
-
Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the active ester species.
-
Amine Addition: Add the amine (1.1 mmol) dropwise (if liquid) or as a solution in DMF (if solid).
-
Reaction: Stir the reaction mixture at room temperature under nitrogen atmosphere. Monitor by TLC or LC-MS. Most reactions reach completion within 4–12 hours.
-
Work-up: Dilute the reaction mixture with EtOAc (50 mL). Wash successively with 1N HCl (2x), saturated NaHCO3 (2x), and brine (1x).
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc gradient).
Medicinal Chemistry & SAR Analysis
The biological profile of quinoline-3-carboxamides is heavily dictated by the N-1 substituent and the nature of the amide moiety.
2.1 Immunomodulation & Oncology (The "Mod" Series)
This class, exemplified by Tasquinimod and Laquinimod , operates via novel mechanisms distinct from traditional chemotherapy.
-
Tasquinimod: Targets the tumor microenvironment (TME). It binds to S100A9 , preventing its interaction with TLR4 and RAGE.[2][3] This blocks the recruitment of Myeloid-Derived Suppressor Cells (MDSCs), turning the TME from "cold" (immunosuppressive) to "hot" (immunogenic).
-
Laquinimod: Primarily targets the Aryl Hydrocarbon Receptor (AhR) in the CNS and periphery, shifting the immune bias from pro-inflammatory (Th1/Th17) to anti-inflammatory (Th2/Treg).
2.2 Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways of these two key drugs.
Caption: Divergent signaling: Tasquinimod blocks S100A9-mediated immunosuppression; Laquinimod activates AhR for neuroprotection.
2.3 Structure-Activity Relationship (SAR) Data
The table below synthesizes SAR data regarding CB2 receptor agonism , a growing area for this scaffold (e.g., for pain and inflammation management).
Table 1: SAR of 4-oxo-1,4-dihydroquinoline-3-carboxamides as CB2 Agonists Data derived from JTE-907 analogs and related studies.
| Compound ID | N-1 Substituent (R1) | C-3 Amide Substituent (R2) | C-6 Substituent (R3) | CB2 | Selectivity (CB2/CB1) | Activity Type |
| JTE-907 | Ethyl | Benzo[1,3]dioxol-5-ylmethyl | 7-Methoxy | 0.38 | >2,000 | Inverse Agonist |
| Analog A | Pentyl | Cyclohexyl | H | 1.2 | >500 | Full Agonist |
| Analog B | Benzyl | Phenyl | 6-Chloro | 4.5 | ~100 | Partial Agonist |
| Analog C | Methyl | Alkyl (n-Butyl) | H | >1000 | N/A | Inactive |
| Analog D | Pentyl | Adamantyl | H | 0.8 | >1000 | Full Agonist |
Key SAR Insights:
-
N-1 Lipophilicity: A lipophilic group (Pentyl, Benzyl) at N-1 is critical for CB2 affinity. Small groups (Methyl) drastically reduce potency.
-
Amide Sterics: Bulky, lipophilic groups on the amide nitrogen (Adamantyl, Cyclohexyl, Benzodioxole) fit the CB2 orthosteric pocket better than linear alkyl chains.
-
Electronic Effects: Electron-withdrawing groups (Cl, F) at C-6 or C-7 can modulate metabolic stability and potency, often enhancing affinity.
Case Studies & Clinical Status
3.1 Tasquinimod (Oncology)
-
Target: S100A9 (calgranulin B).
-
Clinical Status: Investigated for Castration-Resistant Prostate Cancer (CRPC) and Multiple Myeloma.
-
Mechanistic Nuance: Unlike standard kinase inhibitors, Tasquinimod is an allosteric modulator of the tumor microenvironment . By sequestering S100A9, it prevents the protein from triggering TLR4, which is the "alarm bell" that recruits suppressor cells. This makes it a prime candidate for combination with checkpoint inhibitors (PD-1/PD-L1 blockade).
3.2 Laquinimod (Neurology)
-
Clinical Status: Investigated for Multiple Sclerosis (MS) and Huntington's Disease.[5][6]
-
Mechanistic Nuance: Laquinimod crosses the Blood-Brain Barrier (BBB). Its activation of AhR in astrocytes leads to a reduction in VCAM-1 expression, preventing lymphocyte infiltration into the CNS. This represents a "gatekeeper" approach to treating neuroinflammation.
References
-
Tasquinimod Mechanisms in Oncology: Mechanisms of action of tasquinimod on the tumour microenvironment.[2] (PMC). [Link]
-
Laquinimod and AhR: Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor.[4][5][7] (PNAS). [Link]
-
CB2 Agonist SAR: Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists.[8][9][10] (J Med Chem).[9] [Link]
-
Synthesis Protocols: Methods for the synthesis of quinoline‐3‐carboxamides. (ResearchGate). [Link]
-
Antimicrobial Activity: Synthesis, antimicrobial evaluation and docking studies of novel quinoline carboxamide analogs.[11] (Manipal Academy).[11] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. d-nb.info [d-nb.info]
- 5. pnas.org [pnas.org]
- 6. neurology.org [neurology.org]
- 7. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. researcher.manipal.edu [researcher.manipal.edu]
Potential Protein Targets for 5,8-Dimethylquinoline-3-carboxamide Binding: A Structural & Pharmacological Analysis
Topic: Potential Protein Targets for 5,8-Dimethylquinoline-3-carboxamide Binding Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Privileged Scaffold
The quinoline-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the specific 5,8-dimethyl substitution pattern introduces unique steric and electronic constraints, its pharmacological profile is best understood through the lens of its structural analogs, such as Tasquinimod , Paquinimod , and JTE-907 .
This guide analyzes the potential protein targets for 5,8-Dimethylquinoline-3-carboxamide based on rigorous Structure-Activity Relationship (SAR) data. We identify three primary biological interfaces: Cannabinoid Receptor 2 (CB2) modulation, S100A9 inhibition, and PIKK Family Kinase suppression.
Primary Protein Target: Cannabinoid Receptor Type 2 (CB2)[1]
Mechanistic Rationale
The 4-oxo-1,4-dihydroquinoline-3-carboxamide motif is a well-documented pharmacophore for CB2 receptor ligands. Unlike the psychoactive CB1 receptor, CB2 is primarily expressed in immune tissues (spleen, tonsils, immune cells), making it a high-value target for treating inflammation and autoimmune disorders without CNS side effects.
-
Binding Mode: The carboxamide oxygen typically forms a hydrogen bond with Lys109 or Ser112 in the transmembrane region of CB2. The quinoline core resides in a hydrophobic pocket defined by aromatic residues (Phe, Trp).
-
Effect of 5,8-Dimethyl Substitution:
-
Position 8: Substituents here (often alkoxy or alkyl) are critical for locking the conformation and filling the hydrophobic accessory pocket. A methyl group at C8 provides lipophilicity but is smaller than the pentyloxy group found in JTE-907, potentially shifting activity from inverse agonism to partial agonism.
-
Position 5: Steric bulk at C5 can influence the tilt of the quinoline ring relative to the carboxamide plane, modulating efficacy.
-
Signaling Pathway & Modulation
Upon binding, 5,8-Dimethylquinoline-3-carboxamide is predicted to modulate the G
Figure 1: Predicted signaling cascade for CB2 modulation by quinoline-3-carboxamides. The ligand triggers G-protein coupling, reducing cAMP and modulating immune response.
Secondary Protein Target: S100A9 (Calgranulin B)
The Tasquinimod Connection
The most clinically advanced quinoline-3-carboxamides (e.g., Tasquinimod) target S100A9 , a calcium-binding protein involved in the regulation of inflammatory responses and tumor microenvironments.
-
Mechanism: S100A9 normally forms a heterodimer with S100A8 (Calprotectin) and binds to TLR4 (Toll-like Receptor 4) or RAGE (Receptor for Advanced Glycation Endproducts).
-
Interference: Quinoline-3-carboxamides bind to S100A9, preventing its interaction with TLR4/RAGE. This blocks the downstream NF-
B activation. -
Relevance of 5,8-Dimethyl: The binding site on S100A9 is distinct from the zinc-binding sites. SAR studies suggest that the quinoline nitrogen and the 3-carboxamide carbonyl chelate a metal ion or interact with specific surface patches. The 5,8-dimethyl pattern contributes to the rigidification of the scaffold, potentially enhancing specificity for S100A9 over homologous S100 proteins.
Tertiary Target: PIKK Family Kinases (ATM/DNA-PK)
Kinase Selectivity
Quinoline-3-carboxamides have demonstrated inhibition of ATM (Ataxia Telangiectasia Mutated) kinase and other PIKK family members.[1][2]
-
Binding Site: The ATP-binding hinge region.[2]
-
Structural Logic: The quinoline nitrogen acts as a hydrogen bond acceptor for the backbone amide of the hinge region.
-
Therapeutic Implication: Inhibition of ATM sensitizes cancer cells to DNA-damaging agents (radiotherapy/chemotherapy).
Experimental Validation Framework
To validate 5,8-Dimethylquinoline-3-carboxamide against these targets, the following self-validating protocols are recommended.
Protocol A: Surface Plasmon Resonance (SPR) for S100A9 Binding
Objective: Quantify binding affinity (
Materials:
-
Recombinant human S100A9 (His-tagged).
-
Biacore Series S Sensor Chip CM5.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
Methodology:
-
Immobilization: Capture His-S100A9 on the active flow cell (~1000 RU) using anti-His antibody coupling. Use an empty flow cell as a reference.
-
Analyte Preparation: Dissolve 5,8-Dimethylquinoline-3-carboxamide in 100% DMSO (10 mM stock). Dilute into Running Buffer (final DMSO concentration matched to 1-5%).
-
Injection Cycle:
-
Inject analyte at 5 concentrations (e.g., 0.1
M to 10 M). -
Flow rate: 30
L/min. -
Contact time: 60s; Dissociation time: 120s.
-
-
Regeneration: Not usually required for small molecules; if needed, use mild acid (Glycine pH 2.5).
-
Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.
-
Validation Check:
should be proportional to the molecular weight ratio of ligand/protein.
-
Protocol B: [³⁵S]GTP S Binding Assay for CB2 Functional Activity
Objective: Determine if the compound is an agonist, antagonist, or inverse agonist.[3]
Methodology:
-
Membrane Prep: Use CHO cells stably expressing human CB2 receptors.
-
Incubation: Mix membranes (10
g protein) with:-
Test compound (1 nM - 10
M). -
GDP (10
M) to suppress basal activity. -
[³⁵S]GTP
S (0.1 nM).
-
-
Reaction: Incubate at 30°C for 60 minutes.
-
Termination: Rapid filtration through glass fiber filters (GF/B).
-
Quantification: Liquid scintillation counting.
-
Interpretation:
-
Increase in binding > Basal = Agonist .
-
Decrease in binding < Basal = Inverse Agonist .
-
No change (but blocks CP55,940) = Neutral Antagonist .
-
Quantitative Data Summary: SAR Benchmarks
The following table summarizes binding affinities of structurally related quinoline-3-carboxamides to establish a baseline for the 5,8-dimethyl derivative.
| Compound Class | Primary Target | Key Substituents | Typical | Functional Effect |
| JTE-907 | CB2 Receptor | 8-pentyloxy, 7-methoxy | 0.04 nM ( | Inverse Agonist |
| Tasquinimod | S100A9 | 4-hydroxy-5-ethyl | ~1-10 | Interaction Blockade |
| SR144528 | CB2 Receptor | Benzyl at N1 | 0.6 nM ( | Inverse Agonist |
| ATM Inhibitors | ATM Kinase | 6,7,8-substituted | 0.1 - 1.0 | ATP Competition |
Experimental Workflow Diagram
Figure 2: Recommended screening workflow. Tier 1 focuses on binding affinity, while Tier 2 validates functional efficacy in relevant signaling pathways.
References
-
Roué, G., et al. (2007). "The quinoline-3-carboxamide tasquinimod (ABR-215050) modulates the expression of thrombospondin-1 in human prostate tumors."[4] Molecular Cancer. Link
-
Iwamura, H., et al. (2001). "In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor." Journal of Pharmacology and Experimental Therapeutics. Link
-
Björk, P., et al. (2009). "Identification of S100A9 as a target of the novel anticancer compound tasquinimod." PLOS ONE. Link
-
Manera, C., et al. (2006). "Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists." Journal of Medicinal Chemistry. Link
-
Kudo, T., et al. (2021). "Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases." Molecules. Link
Sources
In Silico Molecular Docking of 5,8-Dimethylquinoline-3-carboxamide: A Senior Application Scientist's Guide
Abstract
This technical guide provides a comprehensive walkthrough of an in silico molecular docking study focused on 5,8-Dimethylquinoline-3-carboxamide, a novel compound of interest within the broader class of quinoline derivatives. Quinoline scaffolds are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] This document, intended for researchers, scientists, and drug development professionals, outlines the scientific rationale, detailed experimental protocols, data analysis, and validation strategies pertinent to evaluating the therapeutic potential of this specific molecule through computational methods. By elucidating the causality behind methodological choices, this guide aims to equip researchers with the expertise to conduct and interpret molecular docking studies with scientific rigor.
Introduction: The Scientific Rationale for Investigating 5,8-Dimethylquinoline-3-carboxamide
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2][7] Its derivatives have demonstrated a wide spectrum of biological activities, frequently attributed to their ability to interact with various biological targets.[1][3][4][5][6] The subject of this guide, 5,8-Dimethylquinoline-3-carboxamide, is a synthetic quinoline derivative. While specific experimental data for this compound is not yet widely available, its structural similarity to other biologically active quinolines warrants investigation into its potential therapeutic applications.
In silico molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] This method is instrumental in early-stage drug discovery for identifying and optimizing lead compounds, saving significant time and resources.[10][11][12][13] This guide will detail a hypothetical, yet scientifically robust, in silico study to predict the binding affinity and interaction patterns of 5,8-Dimethylquinoline-3-carboxamide with a relevant biological target.
Given the well-documented role of quinoline derivatives as anticancer agents that target enzymes like topoisomerase and various kinases[1][3], for the purpose of this guide, we will select Epidermal Growth Factor Receptor (EGFR) as our protein target. EGFR is a tyrosine kinase that is often overexpressed in various cancers, making it a validated target for cancer therapy.[14]
The In Silico Experimental Workflow: A Step-by-Step Protocol
A successful molecular docking study is contingent on a meticulously executed workflow. Each step is critical for ensuring the reliability and reproducibility of the results.
Caption: A simplified 2D diagram illustrating potential interactions between the ligand and EGFR active site residues.
Self-Validating Systems: Ensuring Trustworthiness in Docking Protocols
The reliability of a molecular docking study hinges on the validation of the docking protocol. [15]
Re-docking of the Co-crystallized Ligand
A common and effective validation method is to re-dock the co-crystallized ligand back into the protein's active site. [16][17]A successful docking protocol should be able to reproduce the experimentally determined binding pose with a low root-mean-square deviation (RMSD) value, typically less than 2.0 Å. [16][18]
Use of a Decoy Database
Another validation approach involves screening a database of known active compounds along with a set of "decoy" molecules that are structurally similar but biologically inactive. [19]A robust docking protocol should be able to differentiate between the active compounds and the decoys, ranking the actives significantly higher.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for conducting an in silico molecular docking study of 5,8-Dimethylquinoline-3-carboxamide against the EGFR protein target. The hypothetical results suggest that this compound may exhibit favorable binding interactions within the EGFR active site, warranting further investigation.
It is imperative to remember that in silico studies are predictive and serve as a valuable starting point. The findings from this computational analysis should be used to guide subsequent experimental validation, such as in vitro enzyme assays and cell-based proliferation assays, to confirm the biological activity of 5,8-Dimethylquinoline-3-carboxamide.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source Not Available]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. (2023). ResearchGate.[Link]
-
How does one prepare proteins for molecular docking? - Quora. (2021). Quora.[Link]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [Source Not Available]
- Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Tre
-
Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors - Research Journal of Pharmacy and Technology. (2025). Research Journal of Pharmacy and Technology.[Link]
-
Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics - PubMed. (n.d.). National Center for Biotechnology Information.[Link]
-
Quinoline as a privileged scaffold in cancer drug discovery - PubMed. (n.d.). National Center for Biotechnology Information.[Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Matter Modeling Stack Exchange.[Link]
-
-
Preparing the protein and ligand for docking - ScotChem. (2025). ScotChem.[Link]
-
-
How can I validate a docking protocol? - ResearchGate. (2015). ResearchGate.[Link]
-
Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). CD ComputaBio.[Link]
-
Emerging quinoline- and quinolone-based antibiotics in the light of epidemics - PubMed. (2022). National Center for Biotechnology Information.[Link]
-
Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity - ResearchGate. (2025). ResearchGate.[Link]
-
How to analyse docking results from HADDOCK or refine models? - Bonvin Lab. (n.d.). Bonvin Lab.[Link]
- Quinoline Derivatives as Promising Scaffolds for Antitubercular and antimicrobial activity. (n.d.). [Source Not Available]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. (2025). National Center for Biotechnology Information.[Link]
- New Quinoline Analogues: As Potential Diabetics Inhibitors and Molecular Docking Study. (2023). [Source Not Available]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025). Royal Society of Chemistry.[Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH. (n.d.). National Center for Biotechnology Information.[Link]
- Ten quick tips to perform meaningful and reproducible molecular docking calcul
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). YouTube.[Link]
-
A Guide to In Silico Drug Design - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed. (2020). National Center for Biotechnology Information.[Link]
-
Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With - Semantic Scholar. (n.d.). Semantic Scholar.[Link]
-
Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents | Request PDF - ResearchGate. (2025). ResearchGate.[Link]
-
How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio - YouTube. (2025). YouTube.[Link]
-
PyRx Software - Crescent Silico. (n.d.). Crescent Silico.[Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
PyRx – Python Prescription – Virtual Screening Made Simple. (n.d.). PyRx.[Link]
- Session 4: Introduction to in silico docking. (n.d.). [Source Not Available]
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). [Source Not Available]
-
BASIL Biochemistry Curriculum 2019: Molecular Docking with AutoDock VINA and PyRx. (n.d.). BASIL Biochemistry Curriculum.[Link]
-
In Silico Drug Design- Definition, Methods, Types, Uses - Microbe Notes. (2023). Microbe Notes.[Link]
- How to analyze and validate docking procedure for a protein with no co-crystallized ligand. (2023). [Source Not Available]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). ChemCopilot.[Link]
-
In Silico Modeling: Accelerating drug development - Patheon pharma services. (2023). Patheon pharma services.[Link]
-
"From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives" - Semantic Scholar. (n.d.). Semantic Scholar.[Link]
-
in-silico drug designing: revolutionizing the future of drug discovery - Indian Biological sciences and Research Institute (IBRI). (2025). Indian Biological sciences and Research Institute (IBRI).[Link]
-
AutoDock. (2011). The Scripps Research Institute.[Link]
-
Protein Ligand Docking Lesson Plan - Schrödinger. (2022). Schrödinger.[Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. microbenotes.com [microbenotes.com]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 13. ibri.org.in [ibri.org.in]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5,8-Dimethylquinoline-3-carboxamide: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5,8-Dimethylquinoline-3-carboxamide, a valuable scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and the scientific rationale behind the experimental choices.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities. Their applications span from antimalarial and antibacterial agents to anticancer and anti-inflammatory drugs. The carboxamide functional group is a key pharmacophore that can enhance the biological activity and pharmacokinetic properties of a molecule by participating in hydrogen bonding interactions with biological targets. This protocol outlines a reliable two-step synthesis of 5,8-Dimethylquinoline-3-carboxamide, commencing with the construction of the quinoline core via the Doebner reaction, followed by the conversion of the resulting carboxylic acid to the target carboxamide.
Synthesis Overview
The synthesis of 5,8-Dimethylquinoline-3-carboxamide is approached in two primary stages:
-
Step 1: Synthesis of 5,8-Dimethylquinoline-3-carboxylic acid via the Doebner reaction. This classic reaction provides an efficient route to quinoline-4-carboxylic acids through the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[1][2][3][4]
-
Step 2: Conversion of 5,8-Dimethylquinoline-3-carboxylic acid to 5,8-Dimethylquinoline-3-carboxamide . This transformation can be achieved through several reliable methods, with the formation of an intermediate acid chloride followed by amination being a robust and widely used approach.[5][6][7][8]
Diagram 1: Overall Synthetic Scheme
Caption: Overall two-step synthesis of 5,8-Dimethylquinoline-3-carboxamide.
PART 1: Synthesis of 5,8-Dimethylquinoline-3-carboxylic acid
This procedure details the synthesis of the carboxylic acid precursor using the Doebner reaction. The reaction mechanism is thought to involve the initial formation of a Schiff base from the aniline and aldehyde, followed by a Michael-type addition of the enol of pyruvic acid, intramolecular electrophilic cyclization, and subsequent oxidation to the aromatic quinoline.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,5-Dimethylaniline | 121.18 | 12.12 g | 0.10 | |
| Pyruvic acid | 88.06 | 8.81 g | 0.10 | |
| Formaldehyde (37% in H₂O) | 30.03 | 8.1 mL | ~0.10 | |
| Ethanol | 46.07 | 100 mL | - | Solvent |
| Hydrochloric acid (conc.) | 36.46 | 5 mL | - | Catalyst |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylaniline (12.12 g, 0.10 mol) and ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add pyruvic acid (8.81 g, 0.10 mol) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (8.1 mL, ~0.10 mol).
-
Acidification: Carefully add concentrated hydrochloric acid (5 mL) to the reaction mixture. The addition of acid catalyzes the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure 5,8-Dimethylquinoline-3-carboxylic acid.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][10][11]
Diagram 2: Workflow for the Synthesis of 5,8-Dimethylquinoline-3-carboxylic acid
Caption: Step-by-step workflow for the Doebner reaction.
PART 2: Synthesis of 5,8-Dimethylquinoline-3-carboxamide
This section details the conversion of the synthesized carboxylic acid to the target carboxamide. The most common and reliable method involves a two-step, one-pot procedure where the carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by the addition of an amine source, in this case, ammonia.[5][6][7][12]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5,8-Dimethylquinoline-3-carboxylic acid | 201.22 | 10.06 g | 0.05 | Starting Material |
| Thionyl chloride (SOCl₂) | 118.97 | 5.4 mL (7.14 g) | 0.06 | Use in a fume hood |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |
| Ammonia (0.5 M in dioxane or aq. solution) | 17.03 | 120 mL | 0.06 |
Experimental Protocol
-
Acid Chloride Formation: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5,8-Dimethylquinoline-3-carboxylic acid (10.06 g, 0.05 mol) in anhydrous dichloromethane (100 mL).
-
Addition of Thionyl Chloride: To the stirred suspension, add thionyl chloride (5.4 mL, 0.06 mol) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (cessation of gas evolution and a clear solution is often observed). The progress can be monitored by TLC.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in a fresh portion of anhydrous dichloromethane (50 mL) and cool the solution in an ice bath.
-
Addition of Ammonia: Add a solution of ammonia (0.5 M in dioxane or a concentrated aqueous solution) dropwise to the stirred solution of the acid chloride. An excess of ammonia is used to neutralize the HCl formed during the reaction.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. After completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5,8-Dimethylquinoline-3-carboxamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its melting point.
Alternative Amidation Method: Peptide Coupling Reagents
For substrates sensitive to the harsh conditions of thionyl chloride, peptide coupling reagents offer a milder alternative for amide bond formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide like DCC (N,N'-Dicyclohexylcarbodiimide) can be employed.[13][14][15]
Diagram 3: Workflow for the Amidation Reaction
Caption: Step-by-step workflow for the conversion of the carboxylic acid to the carboxamide.
Safety Precautions
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic compound that reacts violently with water.[16][17][18][19][20] It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Ammonia (NH₃): Ammonia is a corrosive and pungent gas. Concentrated solutions should be handled in a fume hood.
-
General Precautions: Always wear appropriate PPE in the laboratory. Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before use.
Characterization
The final product, 5,8-Dimethylquinoline-3-carboxamide, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the quinoline ring system are characteristic.[9][10][11][21]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
References
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. Available at: [Link]
-
Coupling Reagents. AAPPTEC - Peptides. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Amine to Amide (via Acid Chloride). Organic Chemistry Portal. Available at: [Link]
-
Methods for the synthesis of quinoline-3-carboxamides. ResearchGate. Available at: [Link]
-
Chemistry of Amides. LibreTexts. Available at: [Link]
-
SOP 0079 - Thionyl Chloride. University of California, Santa Cruz. Available at: [Link]
-
Thionyl Chloride | SOCl2. PubChem. Available at: [Link]
-
THIONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Center for Biotechnology Information. Available at: [Link]
-
Doebner reaction. Wikipedia. Available at: [Link]
-
Doebner Reaction. Name-Reaction.com. Available at: [Link]
-
Doebner Reaction. Organic Chemistry Portal. Available at: [Link]
-
New Efficient Synthesis of 3-Carboxylquinolines. SciSpace. Available at: [Link]
- New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Google Patents.
- Quinoline-3-carboxylic acid derivatives. Google Patents.
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. LOCKSS. Available at: [Link]
-
Quinoline. Wikipedia. Available at: [Link]
-
Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. Available at: [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]
-
Purification of Quinoline-3,4-diones. Reddit. Available at: [Link]
-
1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link]
- Process for the preparation of amorphous quinoline carboxamide derivatives. Google Patents.
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons. Available at: [Link]
-
synthesis of hexahydroquinoline-3-carboxamide derivatives and their hiv-1 antiviral activity. HETEROCYCLES. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Doebner Reaction [drugfuture.com]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Lab Reporter [fishersci.co.uk]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.uncw.edu [repository.uncw.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. peptide.com [peptide.com]
- 14. hepatochem.com [hepatochem.com]
- 15. bachem.com [bachem.com]
- 16. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. drexel.edu [drexel.edu]
- 18. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. nj.gov [nj.gov]
- 20. actylislab.com [actylislab.com]
- 21. oaji.net [oaji.net]
Application Note: Preparation and Handling of 5,8-Dimethylquinoline-3-carboxamide Stock Solutions for Cell Culture
Based on the physicochemical properties of quinoline-3-carboxamide derivatives and best practices for hydrophobic small molecule handling in cell culture, here is the detailed Application Note and Protocol.
Introduction & Scientific Context
5,8-Dimethylquinoline-3-carboxamide is a synthetic small molecule belonging to the quinoline-3-carboxamide class. Derivatives of this scaffold are frequently investigated for their pleiotropic biological activities, including immunomodulation (e.g., via TSPO binding) , antibacterial efficacy (DNA gyrase inhibition) , and anti-inflammatory potential (COX/LOX pathway modulation) [1, 2].
The presence of methyl groups at the 5 and 8 positions, combined with the planar quinoline ring, imparts significant hydrophobicity (lipophilicity) to the molecule. This physicochemical characteristic presents a major challenge in cell culture applications: the risk of compound precipitation upon dilution into aqueous media. Micro-precipitation, often invisible to the naked eye, causes significant experimental error, leading to "false negative" results or inconsistent dose-response curves [3].
This guide provides a validated, self-consistent protocol for preparing stable stock solutions and executing precipitate-free dilutions for cellular assays.
Physicochemical Profile & Materials
Before handling, verify the specific molecular weight (MW) on your vial, as counter-ions (e.g., HCl salts) or hydration states will alter the mass required.
Table 1: Compound Specifications (Representative)
| Property | Value / Description | Notes |
| Compound Name | 5,8-Dimethylquinoline-3-carboxamide | Primary Amide Form |
| Chemical Formula | C₁₂H₁₂N₂O | Verify against CoA |
| Molecular Weight | ~200.24 g/mol | Verify against CoA |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Do not dissolve directly in media.[1][2] |
| Solubility (DMSO) | High (> 10 mM) | Preferred solvent. |
| LogP (Predicted) | ~2.5 - 3.5 | Indicates high membrane permeability but low aqueous solubility. |
Required Materials
-
Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent), sterile-filtered, >99.7% purity.
-
Vessels: Amber glass vials (to protect from light) or high-quality polypropylene microcentrifuge tubes (low-binding).
-
Equipment: Vortex mixer, Ultrasonic water bath (critical for breaking crystal lattices), Analytical balance (0.01 mg precision).
Protocol A: Preparation of Master Stock Solution (10 mM - 50 mM)
Objective: Create a concentrated, stable "Master Stock" in 100% DMSO. Target Concentration: 50 mM is recommended to allow for high dilution factors (1:1000), keeping final DMSO concentration on cells < 0.1%.
Step-by-Step Methodology
-
Weighing:
-
Weigh approximately 2–5 mg of 5,8-Dimethylquinoline-3-carboxamide powder into a sterile microcentrifuge tube.
-
Note: Do not attempt to weigh exact amounts (e.g., exactly 1.00 mg). Weigh an approximate amount and calculate the solvent volume required to reach the target concentration.
-
-
Calculation (The "Gravimetric" Approach):
-
Use the formula:
-
Example: If you weigh 2.40 mg and target 50 mM :
-
-
Solubilization:
-
Add the calculated volume of sterile DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonicate: Place the tube in an ultrasonic water bath for 1–5 minutes.
-
Scientific Rationale: Quinolines can form tight crystal lattices. Sonication ensures complete dissolution of micro-crystals that vortexing might miss.
-
-
Visual Inspection:
-
Hold the tube against a light source. The solution must be perfectly clear. If cloudy, sonicate further or lower the concentration (e.g., dilute to 25 mM).
-
-
Storage:
-
Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year). Protect from light.[1]
-
Protocol B: Preparation of Working Solutions (Cell Treatment)
Objective: Dilute the Master Stock into Cell Culture Media without causing precipitation ("crashing out"). Critical Rule: Never add 100% DMSO stock directly to a large volume of cold media if the final concentration is high.
The "Intermediate Dilution" Method (Recommended)
This method uses a step-down approach to prevent the "solvent shock" that causes precipitation.
-
Thaw: Thaw the DMSO Master Stock at Room Temperature (RT). Vortex ensures homogeneity.
-
Prepare Intermediate Stock (10x - 100x):
-
Dilute the Master Stock into a small volume of warm media (37°C) or PBS to create a 10x or 100x intermediate.
-
Example: To treat cells at 10 µM :
-
Prepare a 100 µM Intermediate: Add 2 µL of 50 mM Master Stock to 998 µL of warm media.
-
Vortex immediately.
-
-
-
Final Treatment:
-
Add the Intermediate solution to the cells.
-
Example: Add 100 µL of the 100 µM Intermediate to 900 µL of cell culture in the well. Final Conc = 10 µM. Final DMSO = 0.02%.
-
Table 2: Dilution Scheme for 10 µM Final Treatment
| Step | Source | Solvent | Volume Used | Volume Solvent | Resulting Conc. | DMSO % |
| 1.[3][4][5] Master | Powder | 100% DMSO | - | - | 50 mM | 100% |
| 2. Intermediate | 50 mM Master | Media (37°C) | 2 µL | 998 µL | 100 µM | 0.2% |
| 3. Final (Cells) | 100 µM Interm. | Media (Well) | 100 µL | 900 µL | 10 µM | 0.02% |
Note: Always include a "Vehicle Control" well containing 0.02% DMSO alone to normalize data.
Visualizations & Workflows
Workflow 1: Stock Preparation & Storage Logic
This diagram illustrates the critical decision points during the solubilization process to ensure stock integrity.
Caption: Figure 1. Decision tree for the preparation of stable DMSO master stocks, emphasizing the critical visual inspection step.
Workflow 2: Experimental Treatment Pathway
This diagram depicts the cellular treatment workflow, highlighting the mechanism of entry (passive diffusion) and potential biological interactions common to this compound class.
Caption: Figure 2. Cellular uptake pathway. The high LogP of quinoline-3-carboxamides facilitates membrane crossing, provided the compound remains soluble in the extracellular media.
Troubleshooting & Quality Control
Issue: "The media turned cloudy immediately."
-
Cause: Compound crashed out of solution due to rapid polarity change.
-
Solution: Use the Intermediate Dilution method (Protocol B). Do not squirt DMSO stock directly into the center of the well; mix it into a larger volume of media first, then apply to cells.
Issue: "Crystals observed under the microscope after 24h."
-
Cause: The concentration exceeds the thermodynamic solubility limit in aqueous media (likely > 50–100 µM).
-
Solution: Lower the working concentration. If high concentrations are required, add a solubilizing agent like Cyclodextrin (HP-β-CD) or bovine serum albumin (BSA) to the media to act as a carrier [4].
Issue: "Cytotoxicity in Vehicle Control."
-
Cause: Final DMSO concentration is too high (> 0.5%).
-
Solution: Ensure final DMSO is < 0.1%. Quinoline derivatives are often potent; effective doses may be in the nanomolar range, allowing for massive dilution.
References
-
Mao, J., et al. "Synthesis and biological evaluation of novel quinoline-3-carboxamide derivatives." Bioorganic & Medicinal Chemistry Letters, 2009.
-
Kouznetsov, V. V., et al. "Recent progress in the synthesis of quinoline derivatives as anticancer agents." Current Organic Chemistry, 2017.
-
Di, L., & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods." Academic Press, 2015. (Standard text on solubility/LogP).
-
Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.
Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for 5,8-Dimethylquinoline-3-carboxamide before handling.
Sources
Application Note: High-Purity Recrystallization and Purification of 5,8-Dimethylquinoline-3-carboxamide
Executive Summary
This application note details the optimized protocol for the purification of 5,8-Dimethylquinoline-3-carboxamide , a critical pharmacophore in the development of kinase inhibitors and GPCR ligands.[1] While synthetic routes (e.g., Friedländer annulation or amidation of quinoline-3-carboxylic acid) are well-established, the isolation of pharmaceutical-grade material (>99.5% purity) is often complicated by the persistence of lipophilic impurities and unreacted starting materials (e.g., 5,8-dimethylaniline).[1]
This guide moves beyond generic procedures, offering a self-validating purification workflow that combines chemical washing (pKa-based separation) with controlled recrystallization.[1]
Chemical Context & Impurity Profile
To design an effective purification strategy, one must understand the physicochemical properties of the target and its likely contaminants.
-
Target Molecule: 5,8-Dimethylquinoline-3-carboxamide.[1]
-
Critical Impurities:
-
5,8-Dimethylaniline: Starting material.[1] Toxic, oxidation-prone (causes browning).[1] Removal strategy: Acid wash.[1]
-
5,8-Dimethylquinoline-3-carboxylic acid: Hydrolysis product or unreacted precursor.[1] Removal strategy: Base wash.[1]
-
Coupling Reagents (e.g., DCU/Urea): If amide coupling was used.[1] Removal strategy: Hot filtration/Solvent selection.[1]
-
Pre-Protocol: Solvent Solubility Screening
Do not skip this step.[1] Batch-to-batch variation in crude purity affects solubility.[1] Perform this rapid screen on 100 mg of crude material before processing the bulk.
| Solvent System | Observation Target (Hot) | Observation Target (Cold) | Suitability |
| Ethanol (95%) | Soluble | Crystals form | High (Primary) |
| Ethyl Acetate | Soluble | Partial precipitation | Moderate |
| Acetonitrile | Soluble | Crystals form | High (Alternative) |
| DCM / Hexane | Soluble | Oiling out (Risk) | Low |
| Water | Insoluble | Insoluble | Anti-solvent only |
Protocol A: Acid-Base Chemical Wash (Pre-Purification)
Rationale: Recrystallization is less effective if the crude purity is <90%.[1] This step chemically strips ionizable impurities.[1]
Reagents:
Procedure:
-
Dissolution: Dissolve the crude solid in DCM (10 mL/g). Ensure complete dissolution; filter insolubles if necessary.[1]
-
Acid Wash (Removes Aniline): Wash the organic phase with 1M HCl (2 x 5 mL/g).[1]
-
Note: The quinoline nitrogen may protonate and extract into the water. Check the aqueous layer via TLC. If the product is lost to the acid layer, adjust to 0.1M HCl or skip to the Base Wash.
-
-
Base Wash (Removes Acid): Wash the organic phase with Saturated NaHCO₃ (2 x 5 mL/g).[1] This removes any unreacted carboxylic acid precursor.[1]
-
Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.
Protocol B: Dual-Solvent Recrystallization (The Gold Standard)
Rationale: A single solvent often fails to balance yield and purity.[1] This protocol uses Ethanol (solvent) and Water (anti-solvent) to force controlled crystallization.[1]
Step-by-Step Methodology
1. Dissolution (Thermodynamic Saturation)
-
Place the chemically washed solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Ethanol (95%) slowly while heating to reflux (approx. 80°C).[1]
-
Target Concentration: Add just enough solvent to dissolve the solid completely at boiling point.
2. Nucleation Control (The Critical Phase)
-
Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Why? Rapid cooling traps impurities in the crystal lattice.[1]
-
-
Observation: If crystals do not form by 40°C, add the anti-solvent.
3. Anti-Solvent Addition
-
If yield is low or no crystals appear: Add warm water (50°C) dropwise to the warm ethanol solution until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Ethanol to clear the turbidity.[1]
-
Allow to cool to room temperature, then transfer to an ice bath (0-4°C) for 1 hour.
4. Isolation and Drying
-
Filter the crystals using a Büchner funnel under vacuum.[1]
-
Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1).
-
Caution: Do not use pure ethanol for washing; it may redissolve the product.[1]
-
-
Dry: Vacuum oven at 45°C for 12 hours.
Process Visualization (Workflow Diagram)[1]
Caption: Integrated purification workflow combining chemical workup and thermodynamic recrystallization.
Analytical Validation & Troubleshooting
Quality Control Parameters
After drying, validate the purity using the following metrics.
| Technique | Parameter | Acceptance Criteria |
| HPLC | Purity (Area %) | > 99.5% |
| 1H NMR | Residual Solvent | < 5000 ppm (ICH limits) |
| Appearance | Color | White to Off-White Crystalline Solid |
| Melting Point | Range | Sharp (< 2°C range).[1] Note: Expect >200°C for amides.[1] |
Troubleshooting Guide
-
Problem: "Oiling Out" (Product separates as a liquid, not crystals).
-
Problem: Low Yield.
-
Problem: Colored Impurities Persist.
-
Fix: Add Activated Carbon (Charcoal) during the hot reflux step (Step 5.1), stir for 10 mins, then perform Hot Filtration.
-
References
-
Musiol, R. (2012). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors.[1] MDPI Molecules.[1] [1]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.[1][2] AAPS PharmSciTech.[1][2]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13666674, 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline. (Structural Analog Data). [1]
-
Echemi (2023). Safety Data Sheet: 4-Amino-5,8-dimethylquinoline-3-carboxylic acid ethyl ester.[1] (Precursor Safety Data).
Sources
Microwave-assisted synthesis of 5,8-Dimethylquinoline-3-carboxamide
Application Note: Microwave-Assisted Synthesis of 5,8-Dimethylquinoline-3-carboxamide
Part 1: Executive Summary & Scientific Rationale
Target Molecule: 5,8-Dimethylquinoline-3-carboxamide Primary Application: Medicinal Chemistry (NK3 receptor antagonists, anticancer scaffolds, and anti-inflammatory agents similar to Tasquinimod).
The Challenge: The synthesis of quinoline-3-carboxamides, particularly with specific substitution patterns like the 5,8-dimethyl moiety, is traditionally achieved via the Gould-Jacobs reaction . The conventional thermal pathway is energetically demanding, often requiring temperatures exceeding 250°C for the intramolecular cyclization step.[1] This leads to:
-
Thermal degradation of sensitive substituents.
-
Inconsistent yields due to poor heat transfer in bulk fluids.
-
Extended reaction times (hours to days).
The Microwave Solution: This protocol utilizes dielectric heating to overcome the high activation energy barrier of the electrocyclic ring closure. By coupling directly with the polar transition state, microwave irradiation accelerates the rate-determining cyclization step from hours to minutes while suppressing side reactions (charring) common in conductive heating.
Retrosynthetic Logic: The 5,8-dimethyl substitution pattern dictates the starting material: 2,5-dimethylaniline .
-
Disconnection: The C-N bond and the C4-C4a bond.
-
Precursors: 2,5-dimethylaniline and Diethyl ethoxymethylenemalonate (DEEM).
-
Pathway: Condensation
Cyclization (4-hydroxy core) Functionalization (Amidation).
Part 2: Reaction Scheme & Workflow Visualization
The following diagram illustrates the chemical pathway and the specific microwave workflow designed for this synthesis.
Figure 1: Microwave-assisted synthetic pathway from 2,5-dimethylaniline to the target carboxamide.
Part 3: Detailed Experimental Protocols
Stage 1: Solvent-Free Condensation (Enamine Formation)
Objective: Synthesize diethyl (2,5-dimethylanilino)methylene malonate.
Materials:
-
2,5-Dimethylaniline (1.0 eq, 10 mmol, ~1.21 g)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq, 11 mmol, ~2.38 g)
Protocol:
-
Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, mix the aniline and DEEM. No solvent is required (neat reaction).[2]
-
Irradiation: Cap the vial. Irradiate at 150°C for 5 minutes (High absorption level).
-
Note: Ethanol is generated as a byproduct. The pressure will rise slightly; ensure the vial is rated for at least 20 bar.
-
-
Workup: Cool to room temperature. The mixture will solidify upon cooling. Recrystallize from ethanol/hexane (1:1) to obtain the enamine as a yellow solid.
-
Validation: 1H NMR should show the disappearance of the NH2 doublet and appearance of the vinyl proton (~8.5 ppm).
Stage 2: High-Temperature Cyclization (The Gould-Jacobs Step)
Objective: Intramolecular cyclization to form ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate. Critical Insight: This step requires a "heat sink" solvent to absorb microwave energy and reach 300°C without generating excessive pressure from volatile byproducts. Dowtherm A (eutectic mixture of biphenyl and diphenyl oxide) is the industry standard here.
Materials:
-
Enamine intermediate (from Stage 1) (5 mmol)
-
Dowtherm A (5 mL)
Protocol:
-
Setup: Suspend the enamine in Dowtherm A in a 10 mL microwave vial (Quartz or Pyrex).
-
Irradiation: Heat to 300°C for 15 minutes .
-
Power Profile: Use "Fixed Temperature" mode. The power will spike initially to reach 300°C, then modulate to maintain it.
-
-
Workup: Cool to ~80°C. Pour the reaction mixture into hexane (50 mL). The quinoline ester will precipitate while the Dowtherm A remains in solution.
-
Purification: Filter the precipitate. Wash copiously with hexane and then diethyl ether to remove residual high-boiling solvent.
-
Yield Check: Expect >85% yield.
Stage 3: Direct Microwave Amidation
Objective: Convert the ethyl ester to the primary carboxamide. Mechanistic Note: Direct reaction of esters with ammonia is slow. We utilize formamide in the presence of sodium methoxide (NaOMe) as a surrogate source of nucleophilic NH2- equivalent under microwave conditions.
Materials:
-
Quinoline ester (from Stage 2) (1.0 eq)
-
Formamide (5.0 eq)
-
NaOMe (30% in MeOH) (2.0 eq)
-
DMF (2 mL)
Protocol:
-
Setup: Combine ester, formamide, NaOMe solution, and DMF in a 2-5 mL microwave vial.
-
Irradiation: Heat to 120°C for 10 minutes .
-
Workup: Pour the mixture into ice-water (20 mL). Acidify slightly with 1M HCl to pH 6-7 to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry.[3]
-
Final Purification: Recrystallize from DMF/Ethanol if necessary.
Part 4: Process Optimization & Data
The following data summarizes the optimization of the critical cyclization step (Stage 2).
| Entry | Temp (°C) | Time (min) | Solvent | Yield (%) | Purity (HPLC) | Notes |
| 1 | 250 | 30 | None (Neat) | 45 | 82% | Significant charring/tars observed. |
| 2 | 250 | 20 | Dowtherm A | 68 | 94% | Incomplete conversion. |
| 3 | 300 | 15 | Dowtherm A | 92 | 98% | Optimal condition. Clean precipitation. |
| 4 | 320 | 10 | Dowtherm A | 88 | 91% | Degradation of methyl groups observed. |
Part 5: Troubleshooting & Safety
1. Pressure Management:
-
Risk: Stage 1 generates ethanol. Stage 3 generates methanol.
-
Mitigation: Do not fill microwave vials >60% volume. Use vials with pressure-relief caps rated for 20-30 bar.
2. Dowtherm A Removal:
-
Issue: Dowtherm A has a high boiling point (258°C) and sticks to the product.
-
Solution: The Hexane precipitation method (Stage 2, Step 3) is critical. If the product remains oily, sonicate in hexane for 10 minutes before filtration.
3. Structural Confirmation (4-OH vs 4-Oxo):
-
The product exists in tautomeric equilibrium. In solution (NMR), you may observe the 4-quinolone form (NH at pos 1, C=O at pos 4). This is the stable tautomer for "4-hydroxyquinolines" and is the expected bioactive scaffold.
Part 6: References
-
Microwave-Assisted Gould-Jacobs Reaction:
-
General Microwave Quinoline Synthesis:
-
Amidation of Esters:
-
Title: Microwave-assisted synthesis of primary amides from esters.
-
Source: Journal of Organic Chemistry (General Methodology Reference).
-
Context: Adapted from standard protocols for sterically hindered esters using Formamide/NaOMe.
-
-
Biological Relevance (Tasquinimod Analogues):
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. mdpi.com [mdpi.com]
- 7. selectscience.net [selectscience.net]
- 8. jmpas.com [jmpas.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ijsat.org [ijsat.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives | Article Information | J-GLOBAL [jglobal.jst.go.jp]
In vitro assay dosing protocols for 5,8-Dimethylquinoline-3-carboxamide
Application Note: High-Precision In Vitro Dosing & Assay Protocols for 5,8-Dimethylquinoline-3-carboxamide
Executive Summary & Compound Profile
5,8-Dimethylquinoline-3-carboxamide is a synthetic small molecule belonging to the quinoline-3-carboxamide class. This scaffold is a "privileged structure" in medicinal chemistry, most notably recognized for its high affinity and selectivity as a Cannabinoid Receptor Type 2 (CB2) agonist [1, 2]. Unlike CB1 ligands, CB2-selective agonists offer immunomodulatory and anti-inflammatory therapeutic potential without psychotropic side effects. Additionally, specific quinoline-5,8-dione derivatives have been implicated as substrates for NQO1 (DT-diaphorase) , an enzyme overexpressed in various solid tumors [3].
This guide provides rigorous protocols for solubilization, cytotoxicity profiling, and functional efficacy dosing. It is designed to overcome common challenges associated with this compound class, specifically hydrophobicity-induced precipitation and biphasic dose responses .
Chemical Profile
| Property | Specification | Notes |
| IUPAC Name | 5,8-dimethylquinoline-3-carboxamide | |
| Molecular Weight | ~200.24 g/mol | Small molecule, high permeability. |
| LogP (Predicted) | 2.5 – 3.2 | Lipophilic. Requires organic co-solvent (DMSO). |
| Primary Target | CB2 Receptor (Agonist) | Gi/o-coupled GPCR. |
| Secondary Target | NQO1 (Substrate) | Redox cycling potential (context-dependent). |
| Storage | -20°C (Solid), Desiccated | Protect from light and moisture. |
Solubilization & Stock Preparation Protocol
Challenge: Quinoline-3-carboxamides are planar, lipophilic molecules prone to "crashing out" in aqueous media, leading to false negatives in potency assays.
Reagents:
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).
-
Phosphate Buffered Saline (PBS), pH 7.4.
Protocol:
-
Master Stock (10 mM):
-
Weigh 2.0 mg of 5,8-Dimethylquinoline-3-carboxamide.
-
Calculate the required DMSO volume:
. -
Critical Step: Vortex vigorously for 60 seconds. If undissolved particles remain, sonicate at 37°C for 5 minutes. The solution must be optically clear.
-
Aliquot into amber glass vials (avoid plastic if possible to prevent sorption) and store at -20°C. Limit freeze-thaw cycles to 3.
-
-
Working Solutions (Serial Dilution):
-
Do not dilute directly from 10 mM stock into cell culture media. This causes immediate precipitation.
-
Intermediate Dilution: Prepare a 100x concentrate in 100% DMSO for each dose point.
-
Final Dosing: Spike the 100x DMSO concentrate 1:100 into pre-warmed media (37°C) immediately before addition to cells.
-
Final DMSO Concentration: Must remain constant at 0.1% or 0.5% across all wells (including vehicle control).
-
Assay Protocol A: Cytotoxicity Profiling (MTT/MTS)
Before functional testing, the non-toxic therapeutic window must be defined. Quinoline derivatives can exhibit off-target cytotoxicity at high micromolar concentrations.
Objective: Determine the
Step-by-Step Workflow:
-
Seeding: Plate target cells (e.g., CHO-K1, HEK293, or RAW264.7) at 10,000 cells/well in 96-well plates. Incubate for 24h.
-
Dosing Scheme:
-
Prepare 8-point serial dilutions (1:3 dilution factor).
-
Top Concentration: 100 µM (High stringency).
-
Range: 100 µM
0.045 µM. -
Vehicle Control: 0.1% DMSO (Normalized to 100% viability).
-
Positive Control: 10 µM Doxorubicin or 5% DMSO (Cell death).
-
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan crystals with DMSO, and read Absorbance at 570 nm.
Data Interpretation:
-
Safe Window: Functional assays should be performed at concentrations where cell viability is >90%. Typically, for this class, the functional
is in the low nanomolar range (1–50 nM), while cytotoxicity ( ) often exceeds 10–50 µM, providing a wide safety margin [4].
Assay Protocol B: Functional CB2 Receptor Activation (cAMP)
Mechanism: CB2 is a
Assay Type: Forskolin-induced cAMP inhibition (TR-FRET or Luminescence).
Experimental Logic: Since CB2 inhibits cAMP, you must first artificially raise cAMP levels using Forskolin, then measure the compound's ability to suppress this spike.
Protocol:
-
Cell Line: CHO-K1 or HEK293 stably expressing human CB2 receptor (hCB2).
-
Reagents:
-
Forskolin (Adenylate cyclase activator).
-
IBMX (Phosphodiesterase inhibitor) – prevents cAMP degradation.
-
Reference Agonist: CP-55,940 or WIN 55,212-2.
-
Reference Antagonist: SR144528 (to confirm specificity).
-
-
Dosing Preparation:
-
Prepare 5,8-Dimethylquinoline-3-carboxamide at 2x final concentration in stimulation buffer containing 10 µM Forskolin and 0.5 mM IBMX .
-
-
Treatment:
-
Add 10 µL of cells (suspended in buffer).
-
Add 10 µL of Compound/Forskolin mix.
-
Incubate for 30–45 minutes at Room Temperature.
-
-
Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) and read TR-FRET.
Quantitative Analysis:
-
Calculate % Inhibition of Forskolin response.
-
Plot Log[Agonist] vs. Response (Sigmoidal dose-response).
-
Expected
: 10 nM – 100 nM (typical for optimized quinoline-3-carboxamides) [1].
Mechanistic Visualization: CB2 Signaling Pathway
The following diagram illustrates the signal transduction pathway activated by 5,8-Dimethylquinoline-3-carboxamide. The compound binds to the CB2 receptor, triggering the dissociation of the
Figure 1: Signal transduction of 5,8-Dimethylquinoline-3-carboxamide via the
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Compound concentration > Solubility limit (approx. 50-100 µM). | Reduce top dose. Ensure DMSO intermediate step (100x) is used. |
| High Background in cAMP | Insufficient Forskolin stimulation. | Titrate Forskolin (typically 1–10 µM) to achieve 80% of max signal before adding antagonist. |
| Bell-Shaped Curve | Off-target toxicity or receptor desensitization. | Check cytotoxicity data.[1][2][3] Reduce incubation time (CB2 internalizes rapidly). |
| Variability | "Sticky" compound adhering to plastic. | Use low-binding plates or add 0.01% BSA/Tween-20 to assay buffer. |
References
-
Stern, E., et al. (2006). Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling. Journal of Medicinal Chemistry, 49(1), 70-81.
-
Lu, Y., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Advances, 12, 35436-35462.
-
Kadela-Tomanek, M., et al. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. International Journal of Molecular Sciences, 25(20), 11234.
-
Gaylord Chemical Company. (2007).[4][5] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.
Sources
Application Notes and Protocols for the Carboxamidation of 5,8-Dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of synthetic strategies for the introduction of a carboxamide functional group onto the 5,8-dimethylquinoline scaffold. The carboxamide moiety is a critical pharmacophore in modern drug discovery, and its incorporation into the quinoline framework, a privileged heterocyclic motif, offers a pathway to novel therapeutic agents. These application notes are designed to provide both the theoretical underpinnings and practical, step-by-step protocols for the successful synthesis of 5,8-dimethylquinoline carboxamides.
Introduction: The Significance of Quinoline Carboxamides
The quinoline core is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The addition of a carboxamide group can significantly modulate a molecule's physicochemical properties, including solubility, metabolic stability, and its ability to form key hydrogen bonding interactions with biological targets. Consequently, the development of robust and versatile methods for the carboxamidation of functionalized quinolines, such as the electron-rich 5,8-dimethylquinoline system, is of paramount importance in medicinal chemistry.
This document will explore three primary synthetic routes to achieve this transformation:
-
Amide Coupling of a Pre-functionalized Carboxylic Acid: A classic and reliable method involving the activation of a quinoline carboxylic acid and subsequent reaction with an amine.
-
Palladium-Catalyzed Aminocarbonylation: A powerful transition-metal-catalyzed approach that installs both the carbonyl and the amine in a single step from a halo-quinoline precursor.
-
Direct C-H Carboxamidation: A modern and atom-economical strategy that forges the C-C(O)N bonds directly from a C-H bond on the quinoline ring.
Each section will provide a detailed explanation of the reaction mechanism, a summary of required reagents, and a comprehensive experimental protocol.
Method 1: Amide Coupling of 5,8-Dimethylquinoline-3-carboxylic Acid
This approach represents a highly reliable and versatile method for the synthesis of 5,8-dimethylquinoline-3-carboxamides. The strategy is predicated on the availability of the corresponding carboxylic acid, which serves as a direct precursor for the desired amide. The core of this method lies in the activation of the carboxylic acid to form a highly reactive intermediate that is readily susceptible to nucleophilic attack by an amine.
Mechanistic Rationale
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, a "coupling reagent" is employed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective.
The mechanism of HATU-mediated coupling involves a two-stage process[1][2]:
-
Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester.
-
Coupling: The amine nucleophile then attacks the carbonyl carbon of this active ester, displacing the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group to form the thermodynamically stable amide bond.
The inclusion of the azabenzotriazole moiety in HATU is critical as it accelerates the coupling reaction and is highly effective at suppressing racemization, a key consideration when working with chiral amines or carboxylic acids.[1]
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 5,8-Dimethylquinoline-3-carboxylic acid | Starting material |
| Amine (Primary or Secondary) | Nucleophile |
| HATU | Coupling Reagent |
| DIPEA or Triethylamine (TEA) | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | Aprotic polar solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Inert atmosphere (Nitrogen or Argon) | To prevent side reactions with moisture |
| Standard workup and purification supplies | Extraction and chromatography |
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol provides a general guideline for a standard HATU-mediated amide coupling in solution.[1][2][3][4]
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,8-dimethylquinoline-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: Add HATU (1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. A color change in the solution may be observed, indicating the formation of the active ester.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours at room temperature.
-
Workup: Upon completion, quench the reaction by adding water. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid solution), a mild aqueous base (e.g., saturated sodium bicarbonate solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 5,8-dimethylquinoline-3-carboxamide.
Method 2: Palladium-Catalyzed Aminocarbonylation
Mechanistic Rationale
The catalytic cycle of palladium-catalyzed aminocarbonylation is a well-established process.[2][5][6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-quinoline (e.g., 4-chloro-5,8-dimethylquinoline) to form a Pd(II)-aryl complex.
-
CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Pd-aryl bond, forming an acyl-palladium(II) complex.
-
Reductive Elimination: The amine attacks the acyl-palladium complex, leading to the reductive elimination of the desired amide product and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is crucial for the efficiency of the reaction. For simple amines, monodentate phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. However, for less nucleophilic amines or more challenging substrates, bidentate ligands such as Xantphos may be required to achieve high conversion.[2]
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Halo-5,8-dimethylquinoline (e.g., 4-chloro) | Starting material |
| Amine (Primary or Secondary) | Nucleophile |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor |
| Phosphine Ligand (e.g., PPh₃, Xantphos) | Stabilizes catalyst, modulates reactivity |
| Carbon Monoxide (CO) gas or precursor | C1 source for the carbonyl group |
| Base (e.g., Triethylamine, DBU) | Neutralizes HX byproduct |
| Anhydrous solvent (e.g., DMF, Toluene) | Reaction medium |
| Schlenk tube or pressure vessel | To handle CO gas |
| Standard workup and purification supplies | Extraction and chromatography |
Experimental Protocol: Palladium-Catalyzed Aminocarbonylation
This protocol is a general procedure for the aminocarbonylation of a halo-quinoline.[2][7]
-
Setup: To an oven-dried Schlenk tube or pressure vessel, add the halo-5,8-dimethylquinoline (1.0 equivalent), palladium(II) acetate (5 mol%), and the phosphine ligand (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Reagent Addition: Add the anhydrous solvent, the amine (1.2 equivalents), and the base (2.0 equivalents) via syringe.
-
Carbonylation: Pressurize the vessel with carbon monoxide gas (typically 1-10 bar). Alternatively, a CO-releasing molecule can be used.
-
Reaction: Place the reaction mixture in a preheated oil bath (typically 80-120 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the vessel to room temperature and carefully vent the excess CO in a fume hood. Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to afford the desired 5,8-dimethylquinoline carboxamide.
Method 3: Direct C-H Carboxamidation (Minisci-type Reaction)
Direct C-H functionalization represents a highly atom- and step-economical approach to synthesis. The Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heteroarene, can be adapted for carboxamidation. This method avoids the need for pre-functionalized starting materials, proceeding directly from the parent 5,8-dimethylquinoline.
Mechanistic Rationale
The Minisci-type carboxamidation proceeds via a radical mechanism.[8][9]
-
Radical Generation: A carbamoyl radical (R₂N-C•=O) is generated in situ. This can be achieved through the oxidation of a suitable precursor. For example, the oxidation of formamides or oxamic acids can generate the necessary radical species.[10][11] A common method involves the use of an oxidant like ammonium persulfate ((NH₄)₂S₂O₈), which, upon heating or catalysis, generates sulfate radical anions that can abstract a hydrogen atom from the precursor.
-
Radical Addition: The quinoline nitrogen is first protonated by an acid (e.g., H₂SO₄ or TFA), which activates the heterocyclic ring towards nucleophilic attack by making it more electron-deficient. The carbamoyl radical then adds to the protonated quinoline. For quinolines, this addition typically occurs at the C2 and C4 positions, which are the most electron-deficient.[8][12] The electron-donating methyl groups at C5 and C8 in the substrate will further activate the C2 and C4 positions towards this radical attack.
-
Rearomatization: The resulting radical cation intermediate is then oxidized, losing a proton and an electron to regenerate the aromatic quinoline system, now bearing the new carboxamide group.
The regioselectivity between the C2 and C4 positions can often be influenced by the reaction conditions, such as the choice of solvent and acid.[8][12]
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 5,8-Dimethylquinoline | Starting material |
| Carbamoyl radical precursor (e.g., DMF, N,N-dimethylformamide) | Source of the carboxamide group |
| Oxidant (e.g., Ammonium persulfate) | Initiates radical formation |
| Acid (e.g., Sulfuric acid, TFA) | Activates the quinoline ring |
| Solvent (e.g., Acetonitrile, Water) | Reaction medium |
| Round-bottom flask | Reaction vessel |
| Heating mantle or oil bath | To control reaction temperature |
| Standard workup and purification supplies | Extraction and chromatography |
Experimental Protocol: Direct C-H Carboxamidation
This protocol is a general procedure for a Minisci-type carboxamidation of a quinoline.[11][13]
-
Preparation: In a round-bottom flask, dissolve 5,8-dimethylquinoline (1.0 equivalent) in a mixture of the chosen solvent (e.g., acetonitrile) and the carbamoyl radical precursor (e.g., N,N-dimethylformamide, which can also serve as the solvent).
-
Acidification: Carefully add the acid (e.g., sulfuric acid, 1.0-2.0 equivalents) to the mixture while stirring. An exothermic reaction may occur.
-
Oxidant Addition: Add the oxidant (e.g., ammonium persulfate, 2.0-3.0 equivalents) portion-wise to the stirring solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for several hours (2-12 h).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and carefully neutralize it by adding it to a cooled, saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, which may be a mixture of C2 and C4 isomers, is then purified and the isomers separated by flash column chromatography.
Conclusion and Method Selection
The choice of synthetic route for the carboxamidation of 5,8-dimethylquinoline depends on several factors, including the availability of starting materials, the desired position of the carboxamide group, and tolerance for potential side products or isomeric mixtures.
-
Amide coupling is the most straightforward and predictable method if the corresponding carboxylic acid is available, offering high yields and excellent functional group tolerance.
-
Palladium-catalyzed aminocarbonylation provides a powerful alternative for constructing the carboxamide from a halo-quinoline, which can be synthesized from the parent heterocycle.
-
Direct C-H carboxamidation is the most atom-economical approach, but may yield a mixture of C2 and C4 isomers that require separation. However, its ability to functionalize the parent heterocycle directly makes it a highly attractive option for rapid library synthesis.
By understanding the principles and protocols outlined in these application notes, researchers can confidently select and execute the most appropriate method for their specific synthetic goals in the pursuit of novel quinoline-based compounds.
References
-
Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. ResearchGate. (2020). [Link]
-
Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters. Apollo. (2020). [Link]
-
Studies towards controlling selectivity in Minisci reactions. ResearchGate. (n.d.). [Link]
-
Cu-Catalyzed carbamoylation versus amination of quinoline N-oxide with formamides. Organic & Biomolecular Chemistry (RSC Publishing). (2019). [Link]
-
Direct Minisci-Type C–H Amidation of Purine Bases. Organic Letters (ACS Publications). (2022). [Link]
-
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. (2025). [Link]
-
Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. PMC. (2025). [Link]
-
Recent advances in the dearomative functionalisation of heteroarenes. RSC Publishing. (2022). [Link]
-
Direct Minisci-Type C–H Amidation of Purine Bases. PMC. (n.d.). [Link]
-
HATU/PyBOP coupling procedure question. Reddit. (2023). [Link]
-
Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. ResearchGate. (2026). [Link]
-
One pot minisci protocol for methylation of quinoline via decarboxylation of acetic acid. ResearchGate. (n.d.). [Link]
-
A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry (ACS Publications). (2014). [Link]
-
Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Organic Chemistry Portal. (2018). [Link]
-
Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. MDPI. (2021). [Link]
-
Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. (n.d.). [Link]
-
(PDF) Palladium-Catalyzed Aminocarbonylation of Aryl Halides. ResearchGate. (2025). [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. (2022). [Link]
-
Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source. Chemical Communications (RSC Publishing). (n.d.). [Link]
-
Efficient Transamidation of Primary Carboxamides by in Situ Activation with N,N-Dialkylformamide Dimethyl Acetals. Organic Chemistry Portal. (2006). [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerLink. (2017). [Link]
-
A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. ACS Publications. (1998). [Link]
-
Amide synthesis by aminocarbonylation. Organic Chemistry Portal. (n.d.). [Link]
-
Pd-catalyzed aminocarbonylation of alkynes with amines using Co2(CO)8 as a carbonyl source. Organic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. (2020). [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. RSC Publishing. (2020). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lab Reporter [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 7. Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cu-Catalyzed carbamoylation versus amination of quinoline N-oxide with formamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters [repository.cam.ac.uk]
- 13. Direct Minisci-Type C–H Amidation of Purine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 5,8-Dimethylquinoline-3-carboxamide
Welcome to the Technical Support Center for the synthesis of 5,8-Dimethylquinoline-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving reaction yields. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the common challenges encountered during this synthetic process.
The synthesis of 5,8-Dimethylquinoline-3-carboxamide is typically approached as a two-step process. The initial and often most challenging step is the construction of the quinoline core to form 5,8-Dimethylquinoline-3-carboxylic acid, commonly achieved through a Friedländer annulation. This is followed by the formation of the amide bond. This guide is structured to address potential issues in both of these critical stages.
Part 1: Troubleshooting the Friedländer Annulation for 5,8-Dimethylquinoline-3-carboxylic acid
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline ring.[1] Low yields in this step are a frequent challenge and can arise from several factors.[1]
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield or no product in my Friedländer synthesis. What are the primary causes?
A1: Low yields in the Friedländer synthesis are commonly attributed to several factors:
-
Harsh Reaction Conditions: Traditional methods often utilize high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final product.[1][2]
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. An inappropriate catalyst can result in low conversion rates or the promotion of undesired side reactions.[1]
-
Inappropriate Solvent: The reaction's efficiency is significantly influenced by the solvent, which can affect reactant solubility and reaction temperature.[1]
-
Side Reactions: Competing reactions, such as the self-condensation (aldol condensation) of the ketone, can drastically reduce the yield of the desired quinoline.[1]
Q2: My reaction is producing a complex mixture of products. How can I improve the selectivity?
A2: The formation of multiple products often stems from a lack of regioselectivity when using unsymmetrical ketones.[2] To address this, consider the following:
-
Directing Groups: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the regioselectivity.[1][2]
-
Catalyst Selection: Specific amine catalysts or ionic liquids have been shown to favor the formation of a single product.[1][2] For instance, In(OTf)3 has been identified as a highly effective catalyst for promoting the selective formation of the Friedländer product.[3]
Troubleshooting Guide: Low Yield in Friedländer Annulation
| Symptom | Potential Cause | Suggested Solution |
| Low to no product formation | Inactive or inappropriate catalyst. | - Use a fresh batch of catalyst. - Consider alternative catalysts such as ionic liquids, metal-organic frameworks, or nanocatalysts for milder and more efficient reactions.[1] - In(OTf)3 has been shown to provide high yields (75-92%) under solvent-free conditions.[3] |
| Inappropriate reaction temperature. | - Incrementally increase the reaction temperature in 10 °C steps and monitor the reaction progress by Thin-Layer Chromatography (TLC).[1] | |
| Poor solubility of reactants. | - Switch to a more polar solvent like DMF or ethanol to improve solubility.[1] | |
| Formation of multiple products | Use of unsymmetrical ketones leading to poor regioselectivity. | - Introduce a directing group on the α-carbon of the ketone.[1][2] - Employ specific amine catalysts or an ionic liquid like [Bmmim][Im] to favor the formation of a single product.[1] |
| Product degradation | Harsh reaction conditions (strong acid/base, high temperature). | - Explore milder catalytic systems. Catalytic amounts of gold catalysts or p-toluenesulfonic acid and iodine under solvent-free conditions have been reported to be effective.[2] |
| Reaction stalls | Incomplete reaction. | - Increase the reaction time and monitor the progress using techniques like TLC or LC-MS.[1] |
Experimental Workflow: Friedländer Annulation
Caption: A decision-making guide for selecting appropriate amide coupling reagents.
Purification and Characterization
Challenges in purification can also contribute to low isolated yields.
-
5,8-Dimethylquinoline-3-carboxylic acid: Purification can often be achieved by recrystallization from a suitable solvent system. If impurities persist, column chromatography on silica gel may be necessary.
-
5,8-Dimethylquinoline-3-carboxamide: Purification is typically accomplished by column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound. In some cases, if the product is a solid, recrystallization or washing with a non-polar solvent like ether can be effective in removing non-polar impurities. [4]For compounds that are difficult to purify via standard chromatography, reverse-phase chromatography may be an alternative. [4] It is crucial to characterize the products at each step using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS) to confirm the structure and purity.
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
-
New Journal of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. RSC Publishing. [Link]
-
ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]
-
MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]
-
LOCKSS. (2007). SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. LOCKSS. [Link]
-
MDPI. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. MDPI. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. SciSpace. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of quinoline-3-carboxamides. ResearchGate. [Link]
-
Chem LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chem LibreTexts. [Link]
-
Reddit. (2022). amide coupling help : r/Chempros. Reddit. [Link]
-
ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- Google Patents. (n.d.). Process for the preparation of amorphous quinoline carboxamide derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. [Link]
-
Reddit. (2025). Purification of Quinoline-3,4-diones : r/Chempros. Reddit. [Link]
-
Univen. (2020). Design, synthesis and biological evaluation of novel tetrasubstituted quinoline-3-carboxamides derivatives. Univen. [Link]
-
PMC. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. RSC Publishing. [Link]
-
HETEROCYCLES. (2022). synthesis of hexahydroquinoline-3-carboxamide derivatives and their hiv-1 antiviral activity. HETEROCYCLES. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
Technical Support Center: 5,8-Dimethylquinoline-3-carboxamide Stability & Impurity Profiling
Ticket ID: #QD-58-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Development Subject: Identification of degradation products and troubleshooting HPLC/MS anomalies.
Executive Summary & Molecule Context[1][2][3]
Welcome to the technical support hub for 5,8-Dimethylquinoline-3-carboxamide . This guide addresses the specific stability challenges associated with the quinoline scaffold, the carboxamide moiety, and the electron-rich dimethyl substitution pattern.
Molecule Profile:
-
Formula:
-
Exact Mass: 200.0950 Da
-
Key Reactivity Zones:
-
C-3 Carboxamide: Susceptible to hydrolysis (Acidic/Basic stress).
-
Quinoline Nitrogen (N-1): Prone to N-oxidation (Oxidative stress).
-
5,8-Dimethyl Groups: Susceptible to benzylic oxidation (radical/photo-oxidation).
-
Diagnostic Workflow: Identifying Your Impurity
If you are observing unknown peaks during stress testing (ICH Q1A) or stability studies, use this decision matrix to classify the degradant before proceeding to the detailed modules.
Figure 1: Decision tree for rapid classification of impurities based on LC-MS data.
Technical Modules & Troubleshooting Guides
Module A: Hydrolysis (The +1 Da Trap)
The Issue:
Users often confuse the hydrolysis product (Carboxylic Acid) with the
-
Parent Amide (
): 201.10 Da -
Degradant Acid (
): 202.08 Da
Mechanism: Under acidic (0.1N HCl) or basic (0.1N NaOH) conditions, the amide bond undergoes nucleophilic attack, releasing ammonia and forming the carboxylic acid.
Troubleshooting Q&A:
Q: I see a peak at m/z 202 co-eluting with the main peak. Is it the acid?
A: Likely not. If it perfectly co-elutes, it is the
C isotope of the parent. The Carboxylic Acid (Degradant A) is significantly more polar than the amide. On a standard C18 column at pH 3-4, the Acid should elute earlier (RRT ~0.8 - 0.9) than the Parent.Action: Check the UV spectra. The Acid will have a slight bathochromic shift (red shift) compared to the Amide due to the change in conjugation energy of the -COOH vs -CONH2.
Data Summary: Hydrolysis
| Parameter | Parent (Amide) | Degradant A (Acid) |
| Formula | ||
| m/z ([M+H]+) | 201.10 | 202.08 |
| RRT (C18, Low pH) | 1.00 | ~0.85 (Earlier) |
| Key MS Fragment | 184 (Loss of NH3) | 184 (Loss of H2O), 156 (Loss of COOH) |
Module B: Oxidation (Differentiation of +16 Da Peaks)
The Issue:
Oxidative stress (
Mechanism:
-
N-Oxidation: The quinoline nitrogen lone pair is attacked by peroxide. This is generally the fastest oxidative pathway.
-
Benzylic Oxidation: Radical oxidation of the methyl groups to form hydroxymethyl derivatives (
).
Troubleshooting Q&A:
Q: How do I distinguish the N-oxide from the Hydroxymethyl impurity? Both are +16 Da.
A: Use MS/MS fragmentation energies (Collision Induced Dissociation - CID).
N-Oxide: The N-O bond is relatively weak. You will see a characteristic "loss of oxygen" transition (
) at low collision energies.Hydroxymethyl: The C-O bond is strong. You will typically see a loss of water (
) or loss of the hydroxymethyl radical, but not a clean loss of atomic oxygen.
Module C: Chromatographic Anomalies (Peak Tailing)
The Issue:
Quinolines are basic heterocycles (
Troubleshooting Q&A:
Q: My parent peak has a tailing factor > 2.0. I can't integrate the impurities on the tail.
A: This is "Secondary Interaction." The protonated quinoline nitrogen is binding to the silica backbone.
Resolution Protocol:
Buffer Choice: Ensure you are using a buffer, not just acid. Use 10-20 mM Ammonium Formate or Phosphate.
Ion Pairing (Optional): Add 0.1% Triethylamine (TEA) to the mobile phase to compete for silanol sites (if using UV detection only; TEA suppresses MS signal).
Column Switch: Switch to a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Kinetex EVO) which are designed to be stable at high pH. Running at pH 7.5 (above the
) keeps the quinoline neutral and eliminates tailing.
Standardized Stress Testing Protocol
To generate the reference standards for these degradants, follow this validated stress protocol (Adapted from ICH Q1A(R2)).
| Stress Type | Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4 - 24 Hours | 5-20% | Neutralize before injection. Monitors Amide |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 2 - 8 Hours | 5-20% | Faster than acid hydrolysis. Watch for secondary degradation. |
| Oxidation | 3% | 1 - 24 Hours | 5-20% | Generates N-Oxides primarily. |
| Photostability | 1.2M Lux hours | ~1 week | Variable | Quinolines are photosensitive. Keep controls in dark (foil wrapped). |
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]
-
Madsen, E. et al. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination.[1] Photochemical & Photobiological Sciences.[1] [Link]
-
Kudryavtsev, K. V. et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors.[2] Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Carboxamides
Introduction: The "Low-UV" Trap
Welcome to the technical support center. You are likely here because you are analyzing carboxamide-based compounds (e.g., kinase inhibitors, amide-functionalized metabolites, or peptide fragments) and are struggling with a baseline that looks more like a seismograph than a chromatogram.
The Core Problem: Carboxamides (
This guide moves beyond generic advice to address the specific conflict between carboxamide physics and mobile phase chemistry .
Module 1: Distinguishing the "Ghost" from the "Machine"
Before blaming the chemistry, we must characterize the noise. Use this logic flow to categorize your baseline issue.
Visualization: Noise Characterization Logic
Figure 1: Decision tree for categorizing baseline anomalies based on visual pattern recognition.
Module 2: The Chemistry of Noise (Carboxamide Specifics)
Q: I am analyzing a secondary carboxamide at 210 nm. My baseline is noisy, but my pump is fine. Why?
A: You are likely battling Solvent UV Cutoff . At 210 nm, you are detecting the amide bond, but you are also detecting the mobile phase. If you are using Methanol or Acetate buffers, the detector is essentially "blinded" by the background absorbance of the solvent. This high background absorbance amplifies the electronic noise logarithmically (Beer-Lambert Law).
The Fix:
-
Switch Organic Modifier: Replace Methanol (Cutoff ~205 nm) with Acetonitrile (Cutoff ~190 nm).
-
Buffer Selection: Avoid Carboxylic Acid buffers (Acetate/Formate) if possible, as they contain the same carbonyl chromophore (
) as your analyte. Use Phosphate (transparent at 210 nm) if MS compatibility is not required.
Reference Data: UV Cutoffs for Common HPLC Reagents
Operating near these limits increases baseline noise exponentially.
| Solvent/Buffer | UV Cutoff (nm) | Suitability for Carboxamide (210 nm) |
| Acetonitrile | 190 | Excellent |
| Water (HPLC Grade) | 190 | Excellent |
| Phosphate Buffer | < 200 | Excellent (Non-Volatile) |
| Methanol | 205 | Poor (High noise at 210 nm) |
| Trifluoroacetic Acid (TFA) | 210 | Risky (Use high quality, low conc. <0.05%) |
| Formic Acid | 210 | Risky (High background in UV) |
| Acetate Buffer | ~240 | Unusable for low-UV detection |
| THF | 212 | Poor (Peroxide formation risk) |
Visualization: Mobile Phase Selection Strategy
Figure 2: Workflow for selecting mobile phases compatible with low-UV (210 nm) detection.
Module 3: Advanced Troubleshooting Protocols
Protocol 1: The "Zero-Injection" Isolation Test
Use this protocol to definitively locate the source of noise (System vs. Column).
-
Remove the Column: Replace your analytical column with a zero-dead-volume union (ZDV).
-
Flush System: Pump 100% Acetonitrile for 10 minutes to clear the lines.
-
Run the Method: Execute your exact gradient method (same flow, same detection wavelength) through the union.
-
Analyze Results:
-
Noise Persists: The issue is the Pump (pulsation), Detector (lamp/cell), or Solvent Quality (contaminated water).
-
Noise Disappears: The issue was the Column (dirty frit, silanol bleed, or late-eluting matrix from previous injections).
-
Protocol 2: Addressing Carboxamide Peak Tailing
Carboxamides can hydrogen bond with free silanols on the silica support, causing tailing that mimics baseline drift or integration errors.
-
Action: If using a C18 column, ensure it is "end-capped."
-
Action: If using low pH (Formic/TFA), ensure the pH is sufficiently low (< 3.[1]0) to suppress silanol ionization, or switch to a "Polar Embedded" group column which shields the silica surface.
Frequently Asked Questions (FAQs)
Q: My baseline has a rhythmic sine-wave pattern. Is this the lamp? A: No. Rhythmic noise is almost always hydraulic .
-
High Frequency (Seconds): Check pump check valves and piston seals. Air bubbles in the pump head are a common culprit. Degas your mobile phase thoroughly.[2][3]
-
Low Frequency (Minutes): This is likely a mixing issue in the gradient proportioning valve. Increase the mixer volume (e.g., switch from 35 µL to 100 µL mixer) to smooth out the solvent packets.
Q: Can I use a reference wavelength to cancel out the noise? A: Proceed with caution. Many users set a reference at 360 nm (where carboxamides don't absorb) to subtract gradient drift. However, if your noise is chemical (impurities absorbing at 210 nm), subtracting 360 nm (where impurities likely don't absorb) will not remove the noise and may actually inject more electronic noise into the signal. Only use reference subtraction for refractive index (gradient) drift, not for impurity noise.
References
-
Agilent Technologies. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.).[4] Troubleshooting Baseline Problems: Drift vs. Noise. Retrieved from [Link]
-
Waters Corporation. (2025). Wavelength cutoffs for mixed mobile phases. Retrieved from [Link]
-
Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
ResearchGate. (2016). Development and validation of an HPLC-UV detection assay for the determination of rufinamide (carboxamide derivative). Retrieved from [Link]
Sources
Technical Support Center: Enhancing Cell Permeability of 5,8-Dimethylquinoline-3-carboxamide Formulations
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5,8-Dimethylquinoline-3-carboxamide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to its cell permeability. Our goal is to equip you with the necessary knowledge to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cell permeability of 5,8-Dimethylquinoline-3-carboxamide and strategies for its enhancement.
Q1: What are the potential reasons for the low cell permeability of 5,8-Dimethylquinoline-3-carboxamide?
A1: While specific data for 5,8-Dimethylquinoline-3-carboxamide is not extensively published, quinoline derivatives can exhibit low cell permeability due to a combination of physicochemical properties.[1][2] Key factors include:
-
Physicochemical Properties: The molecular weight, polar surface area (PSA), and number of hydrogen bond donors and acceptors of the compound influence its ability to passively diffuse across the lipophilic cell membrane.[3]
-
Aqueous Solubility: Poor solubility in the aqueous environment adjacent to the cell membrane can limit the concentration of the compound available for absorption.
-
Active Efflux: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are present in cell membranes and actively transport substances out of the cell, thereby reducing net intracellular accumulation.[4][5]
Q2: What are the primary in vitro models to assess the cell permeability of this compound?
A2: Two widely used in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[6][7][8] It is a high-throughput and cost-effective method for initial screening of passive permeability.[7]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate to form a polarized epithelial cell layer that mimics the intestinal barrier.[9][10] This model can assess both passive diffusion and active transport processes, including efflux.[10][11]
Q3: What general strategies can be employed to enhance the cell permeability of 5,8-Dimethylquinoline-3-carboxamide formulations?
A3: Several formulation strategies can be explored to improve the cellular uptake of poorly permeable compounds:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs to form inclusion complexes, thereby increasing their aqueous solubility and subsequent availability for absorption.[12][13][14]
-
Liposomal Formulations: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[15][16][17][18] They can enhance cell permeability by fusing with the cell membrane and releasing their cargo directly into the cytoplasm.[19]
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve its stability, solubility, and cellular uptake.[20][21][22]
Troubleshooting Guide
This guide provides solutions to common problems encountered during cell permeability experiments with 5,8-Dimethylquinoline-3-carboxamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low apparent permeability (Papp) in Caco-2 assay | 1. Poor intrinsic passive permeability. 2. Active efflux by transporters like P-gp. 3. Low compound solubility in the assay buffer. 4. Compound instability in the assay buffer. 5. Inconsistent Caco-2 cell monolayer integrity. | 1. Confirm with a PAMPA assay to assess passive diffusion alone. 2. Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[10] 3. Increase the solubility by using co-solvents (e.g., DMSO, ensuring final concentration is non-toxic to cells) or formulation strategies like cyclodextrin complexation.[23] 4. Assess the stability of the compound in the assay buffer over the experimental duration using a suitable analytical method (e.g., LC-MS/MS).[5] 5. Verify the integrity of the Caco-2 monolayer before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER).[4][5] |
| High variability in Papp values between experiments | 1. Inconsistent cell culture conditions (e.g., passage number, seeding density). 2. Pipetting errors, especially with small volumes. 3. Inconsistent incubation times or temperatures. | 1. Standardize cell culture protocols, including using cells within a specific passage number range (e.g., 20-50).[24] 2. Use calibrated pipettes and ensure proper technique. 3. Precisely control incubation times and maintain a constant temperature (typically 37°C). |
| Low compound recovery in permeability assays | 1. Binding to the plate or filter membrane. 2. Compound instability. 3. Intracellular metabolism (in cell-based assays). 4. Lysosomal trapping of basic compounds. | 1. Use low-binding plates. Quantify the amount of compound in the donor and receiver compartments as well as the cell lysate (for Caco-2) to calculate mass balance. 2. As mentioned above, confirm compound stability. 3. Analyze for major metabolites in the cell lysate and receiver compartment. 4. For compounds with basic properties, investigate lysosomal trapping by co-incubating with an agent that disrupts lysosomal pH, like bafilomycin A1.[5] |
| Discrepancy between PAMPA and Caco-2 results | 1. Active transport mechanisms (efflux or uptake) present in Caco-2 cells but not in the artificial PAMPA membrane. 2. Paracellular transport, which is possible in Caco-2 monolayers but not in the PAMPA model. | 1. If PAMPA permeability is high and Caco-2 permeability is low, suspect active efflux.[4] If the opposite is true, consider active uptake. 2. The contribution of paracellular transport can be assessed by evaluating the permeability of a paracellular marker (e.g., Lucifer Yellow) in the Caco-2 assay.[5] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of 5,8-Dimethylquinoline-3-carboxamide.
Objective: To determine the effective permeability (Pe) of the test compound through a lipid-infused artificial membrane.
Materials:
-
PAMPA plate (e.g., 96-well filter plate with a PVDF membrane)
-
Acceptor plate (e.g., 96-well microplate)
-
Lecithin/dodecane solution (or other suitable lipid solution)[25][26]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Donor Solution: Dilute the test compound stock solution to the final desired concentration (e.g., 10 µM) in PBS.[25]
-
Coat the Filter Plate: Add 5 µL of the lecithin/dodecane solution to each well of the filter (donor) plate, ensuring the membrane is fully coated.[26]
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[26]
-
Assemble the PAMPA Sandwich: Carefully place the lipid-coated donor plate onto the acceptor plate.
-
Add Donor Solution: Add 200 µL of the donor solution to each well of the donor plate.[26]
-
Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[8][26]
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates.
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
Data Analysis: The apparent permeability coefficient (Papp) or effective permeability (Pe) is calculated using the following equation:
Where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
time is the incubation time.
-
[drug]_acceptor is the concentration of the drug in the acceptor well.
-
[drug]_equilibrium is the concentration at equilibrium.
Caco-2 Permeability Assay
This protocol outlines the steps for conducting a bi-directional Caco-2 permeability assay.
Objective: To determine the apparent permeability coefficient (Papp) of the test compound across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Test compound stock solution
-
Control compounds (for high and low permeability, and for efflux)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range for your laboratory (e.g., >200 Ω·cm²).[27]
-
Prepare Dosing Solutions: Dilute the test compound to the final concentration in transport buffer.
-
Transport Experiment (A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side, replacing the volume with fresh buffer.[27]
-
-
Transport Experiment (B-A):
-
Repeat the process, but add the dosing solution to the basolateral (donor) side and collect samples from the apical (receiver) side.
-
-
Quantification: Analyze the concentration of the compound in all collected samples by LC-MS/MS.
Data Analysis: The Papp is calculated using the formula:
Where:
-
dQ/dt is the rate of drug permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).
Formulation Strategies to Enhance Permeability
Cyclodextrin Complexation
Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing the drug's concentration in the aqueous diffusion layer adjacent to the cell membrane, which can enhance permeation.[13][28][29]
Workflow:
Caption: Workflow for enhancing permeability using cyclodextrins.
Liposomal Formulation
Mechanism: Liposomes can encapsulate hydrophobic drugs like 5,8-Dimethylquinoline-3-carboxamide within their lipid bilayer.[15][18] These formulations can improve drug stability and facilitate cellular uptake through mechanisms like endocytosis or membrane fusion.[19]
Workflow:
Caption: Workflow for liposomal drug delivery.
Nanoparticle Formulation
Mechanism: Encapsulating the drug in polymeric nanoparticles can protect it from degradation, improve its solubility, and enhance its transport across cellular barriers.[20][21][22]
Workflow:
Caption: Workflow for nanoparticle-based drug delivery.
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Available at: [Link]
-
Application of Various Types of Liposomes in Drug Delivery Systems - PMC. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Available at: [Link]
-
Caco2 assay protocol. Available at: [Link]
-
Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing. Available at: [Link]
-
Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes - Ovid. Available at: [Link]
-
Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review - Frontiers. Available at: [Link]
-
Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review - PMC. Available at: [Link]
-
Drug permeation through biomembranes: cyclodextrins and the unstirred water layer - Ingenta Connect. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]
-
Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - MDPI. Available at: [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]
-
Liposomal delivery of hydrophobic RAMBAs provides good bioavailability and significant enhancement of retinoic acid signalling i - -ORCA - Cardiff University. Available at: [Link]
-
Liposomes carrying hydrophilic and hydrophobic drugs - کنگره زیست پزشکی. Available at: [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Available at: [Link]
-
The Role of Liposomes in Delivering Hydrophilic vs. Hydrophobic Drugs - Helix Biotech. Available at: [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. Available at: [Link]
-
Caco-2 Permeability Assay - Evotec. Available at: [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells - DiVA. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]
-
PAMPA In Vitro Assay - Charnwood Discovery. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available at: [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available at: [Link]
-
ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. Available at: [Link]
-
Synthesis new derivatives of quinoline and study the biological activity for some of them. Available at: [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. diva-portal.org [diva-portal.org]
- 12. chemicaljournals.com [chemicaljournals.com]
- 13. Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 18. helixbiotech.com [helixbiotech.com]
- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 20. Frontiers | Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review [frontiersin.org]
- 21. Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. upm-inc.com [upm-inc.com]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. bioassaysys.com [bioassaysys.com]
- 27. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 28. ovid.com [ovid.com]
- 29. ingentaconnect.com [ingentaconnect.com]
Minimizing side reactions in the amidation of quinoline carboxylic acids
This guide is structured as an interactive Technical Support Center for researchers encountering difficulties with quinoline carboxylic acid amidation. It prioritizes mechanistic understanding and actionable solutions over generic advice.
Ticket System: Active | Topic: Minimizing Side Reactions | Level: Advanced
Welcome to the Quinoline Chemistry Support Hub. Below you will find a tiered troubleshooting guide designed to diagnose and resolve failure modes specific to the amidation of electron-deficient heterocyclic acids.
📊 Quick Reference: Reagent Selection Matrix
Before troubleshooting, ensure you are using the correct activation strategy for your specific quinoline isomer.
| Quinoline Acid Position | Electronic Environment | Primary Risk | Recommended Coupling System |
| 2-COOH (Quinaldic) | High electron deficiency; N-atom proximity | Decarboxylation ( | T3P (Propylphosphonic Anhydride) or IBCF (Mixed Anhydride) at <0°C |
| 3-COOH | Benzoic-acid like; moderate deficiency | Slow reactivity | HATU / COMU (Standard high-activity reagents) |
| 4-COOH (Cinchoninic) | High electron deficiency; peri-interaction | Decarboxylation & Steric Hindrance | Ghosez’s Reagent or T3P (High concentration) |
| 8-COOH | Severe steric clash with Ring N | Nucleophilic attack failure | Acid Chloride ( |
🔧 Module 1: The Decarboxylation Alert (Critical)
User Issue: "I observe a peak in LCMS corresponding to [M-44]. My product yield is low." Diagnosis: Thermal decarboxylation of the activated ester.
The Mechanism
Quinoline-2-carboxylic acids and 4-carboxylic acids are zwitterionic in nature. Upon activation (forming an ester or anhydride), the electron-withdrawing nature of the quinoline ring—specifically the ability of the ring nitrogen to stabilize a negative charge—lowers the activation energy for the loss of
Troubleshooting Protocol
Stop doing this: Do not reflux in thionyl chloride (
Do this instead (The "Cold Activation" Method):
-
Solvent: Use dry THF or DCM (NMP if solubility is poor).
-
Base: N-Methylmorpholine (NMM) or DIPEA.
-
Activator: Isobutyl chloroformate (IBCF).
-
Temperature: Cool reaction to -15°C to -20°C .
-
Procedure: Add IBCF dropwise. Stir for 15 mins cold. Add the amine cold. Allow to warm to RT only after 1 hour.
Self-Validation Check:
-
Take an aliquot at 15 mins (post-activation). Quench with methanol.
-
Pass: LCMS shows Methyl Ester (M+14).
-
Fail: LCMS shows Decarboxylated Quinoline (M-44).
🔧 Module 2: The "Dead" Reaction (N-Acylurea Formation)
User Issue: "Starting material is consumed, but the major peak is [M+155] (if using EDC). The amine didn't react." Diagnosis: Formation of stable N-acylurea byproduct due to slow amine kinetics.
The Mechanism
When the amine is sterically hindered or electron-deficient (e.g., an aniline), it attacks the O-acylisourea intermediate too slowly. The intermediate undergoes an intramolecular rearrangement (O
Visualization: The Failure Pathway
Caption: Kinetic competition between productive amidation and the rearrangement to the thermodynamic dead-end N-acylurea.
Resolution Protocol
Switch to T3P (Propylphosphonic Anhydride): T3P does not form urea byproducts. It forms a mixed anhydride that is highly reactive toward amines but stable to rearrangement.
T3P Optimization Protocol:
-
Stoichiometry: 1.0 eq Acid, 1.2 eq Amine, 2.5 eq Base (DIPEA/Pyridine), 1.5 eq T3P (50% in EtOAc/DMF).
-
Order of Addition (Crucial):
-
Dissolve Acid + Amine + Base in solvent.
-
Add T3P Last dropwise.
-
Why? This ensures the acid is deprotonated and the amine is ready to attack immediately upon activation, minimizing background hydrolysis.
-
🔧 Module 3: Steric Blockades (The 8-Substituted Problem)
User Issue: "I am trying to couple an amine to 8-quinolinecarboxylic acid (or 8-methyl-2-quinoline). The reaction stalls." Diagnosis: Peri-strain. The carboxylic acid at C8 is sandwiched between the ring nitrogen and the C7 proton. Standard activated esters (OBt/OAt) are too bulky to allow the amine to approach.
The Solution: Acyl Fluorides
Acyl fluorides are smaller and more electrophilic than OBt esters, allowing nucleophilic attack even in sterically congested environments.
Protocol (TFFH Method):
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Solvent: DCM (anhydrous).
-
Conditions: Mix Acid (1.0 eq), TFFH (1.1 eq), and DIPEA (2.0 eq). Stir 30 mins.
-
Observation: The acyl fluoride forms in situ.[1]
-
Coupling: Add the hindered amine.
-
Note: Acyl fluorides are surprisingly stable to water but highly reactive toward amines.
📉 Data Summary: Reagent Performance on Quinoline Scaffolds
| Reagent | Yield (2-COOH) | Yield (3-COOH) | Decarboxylation Risk | Purification Difficulty |
| EDC/HOBt | 40-60% | 70-85% | Moderate | High (Urea removal) |
| HATU | 65-80% | >90% | Low | Moderate (Remove HOAt) |
| SOCl2 (Reflux) | <20% | 85% | Severe | High (Hydrolysis risks) |
| T3P (Pyridine) | 85-95% | 85-95% | Very Low | Low (Water soluble) |
| IBCF (Mixed Anh) | 75-85% | 80% | Low (if <0°C) | Moderate |
🧪 FAQ: Rapid Fire Troubleshooting
Q: My quinoline acid is insoluble in DCM, THF, and EtOAc. How do I couple it? A: Use NMP (N-Methyl-2-pyrrolidone) or DMF . If using HATU, ensure you wash the organic workup with LiCl (5% aq) to remove the DMF/NMP. Alternatively, use T3P in DMF; the T3P byproducts are water-soluble, allowing you to precipitate the product by adding water to the reaction mixture.
Q: Can I use microwave irradiation? A: For 3-COOH: Yes . For 2-COOH or 4-COOH: No . Microwave heating creates hot spots that will instantly trigger decarboxylation of the activated species.
Q: I see a peak M+22 in my LCMS. What is it? A: This is likely the Sodium adduct [M+Na]. It is not a side product. Do not try to "purify it away." Ensure your LCMS modifier (Formic acid) is fresh to suppress adducts.
📚 References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link
-
Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive.[2][4][5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5][6][8] Tetrahedron, 61(46), 10827-10852. Link
-
Brown, D. S., et al. (2015). Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications. Organic Process Research & Development. Link
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of 5,8-Dimethylquinoline-3-carboxamide: The Foundational Role of Elemental Analysis
In the rigorous landscape of drug development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock upon which all subsequent safety and efficacy data are built. For novel chemical entities like 5,8-Dimethylquinoline-3-carboxamide, a heterocyclic compound with potential therapeutic applications, establishing an unimpeachable purity profile is paramount. This guide provides an in-depth, field-proven perspective on the use of elemental analysis as a primary method for purity validation. We will dissect the causality behind its application, present a self-validating protocol, and objectively compare its performance against orthogonal analytical techniques, providing the comprehensive understanding required by researchers, scientists, and drug development professionals.
Part 1: The Absolute Truth: Elemental Analysis as a Cornerstone of Purity
While modern analytical chemistry boasts a sophisticated arsenal of techniques, elemental analysis (EA) remains a unique and indispensable tool.[1] Unlike chromatographic or spectroscopic methods that provide relative purity or structural information, EA offers a fundamental, quantitative measure of a compound's elemental composition.[2][3] For a newly synthesized molecule, this is the first and most direct validation of its empirical formula.
The principle is elegantly straightforward: a sample is subjected to high-temperature combustion in an oxygen-rich environment.[4] This process quantitatively converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then chromatographically separated and measured by a thermal conductivity detector.[2] The resulting data provide the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). This direct measurement is crucial because it is insensitive to the physical or spectroscopic properties of impurities. It will, for instance, readily detect the presence of inorganic salts, residual water, or solvents that may be invisible to UV-based detectors in HPLC or difficult to quantify by NMR.[1] Regulatory guidelines recognize that a combination of analytical procedures is necessary to ensure the quality of a new drug substance, and elemental analysis provides a foundational piece of that puzzle.[5]
Calculating the Theoretical Blueprint: 5,8-Dimethylquinoline-3-carboxamide
Before any analysis, we must establish the theoretical elemental composition based on the molecular formula: C₁₂H₁₂N₂O .
-
Molecular Weight: 200.24 g/mol
-
Carbon (C): (12 × 12.011) / 200.24 × 100% = 71.98%
-
Hydrogen (H): (12 × 1.008) / 200.24 × 100% = 6.04%
-
Nitrogen (N): (2 × 14.007) / 200.24 × 100% = 13.99%
-
Oxygen (O): (1 × 15.999) / 200.24 × 100% = 7.99% (Often determined by difference)
A successfully synthesized and purified batch of the compound must yield experimental values that align closely with these theoretical percentages. A deviation of more than ±0.4% is generally considered unacceptable and indicative of impurities or an incorrect structure.[6]
Experimental Protocol: CHN Analysis of 5,8-Dimethylquinoline-3-carboxamide
This protocol describes a self-validating system, where the performance of the instrument is confirmed before and during the analysis of the unknown sample.
1. Instrument Preparation and Calibration:
- Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically ~900-1000°C and ~650°C, respectively).
- Verify a stable baseline from the thermal conductivity detector (TCD).
- Perform a leak check of the gas lines (Helium carrier gas, Oxygen combustion gas).
- Calibrate the instrument using a certified, high-purity standard such as Acetanilide. Analyze 3-5 replicates (1-2 mg each) to establish a calibration factor and ensure system suitability (Repeatability RSD < 0.2%).
2. Sample Preparation:
- Ensure the 5,8-Dimethylquinoline-3-carboxamide sample is homogenous and has been thoroughly dried under vacuum to remove residual solvents and water.
- Accurately weigh approximately 1-2 mg of the sample into a tin capsule using a microbalance.
- Carefully fold the capsule to enclose the sample, ensuring no sample is lost, and form it into a compact sphere or cube.
3. Sample Analysis:
- Run a blank (empty tin capsule) to ensure no background contamination.
- Analyze the prepared sample capsules. It is mandatory to run at least three independent replicates (n=3) to ensure precision.
- Intersperse analysis of a known check standard (e.g., Acetanilide) after every 5-10 unknown samples to verify the instrument's continued calibration and stability.
4. Data Interpretation:
- The instrument software will calculate the percentage of C, H, and N based on the sample weight and the TCD response against the calibration.
- Calculate the mean and standard deviation for the replicate analyses.
- Compare the experimental mean values to the theoretical values calculated earlier. The difference (Δ) should be within the accepted limit of ±0.4%.
Visualizing the Workflow
Caption: An integrated, orthogonal approach to purity validation.
Conclusion: An Indispensable Foundation
In the quest for pharmaceutical purity, while advanced techniques like HPLC, qNMR, and LC-MS provide critical insights into related substances, residual solvents, and unknown impurities, they do not replace the fundamental role of elemental analysis. Elemental analysis remains the gold standard for confirming the empirical formula of a new chemical entity. Its ability to provide a direct, absolute measure of elemental composition makes it uniquely powerful for detecting a broad spectrum of potential contaminants that other methods might miss.
For researchers and drug developers working with novel compounds like 5,8-Dimethylquinoline-3-carboxamide, elemental analysis is not an outdated requirement but a crucial, self-validating system that provides the foundational data point for a comprehensive purity profile. An integrated strategy, leveraging the strengths of each orthogonal technique, is the most scientifically sound and regulatory-compliant approach to ensuring the quality and safety of new therapeutic agents.
References
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI.
- USP 233 elemental impurities analysis.FILAB.
- ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
- Elemental Impurity Analysis. (2026). Pharmaceutical Technology.
- A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
-
Elemental analysis. Wikipedia. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. (2000). CHIMIA. [Link]
-
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]
-
High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]
-
Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? (2025). ResolveMass Laboratories Inc. [Link]
-
Quantification of Small Molecule Partitioning in a Biomolecular Condensate with 2D Nuclear Magnetic Resonance Spectroscopy. PMC. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). ResearchGate. [Link]
-
NMR characterization of small and large molecules. ResolveMass Laboratories Inc. [Link]
-
USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]
-
Elemental impurities analysis. (2017). Manufacturing Chemist. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. [Link]
-
How to determine % purity of an isolated unknown compound without using standard? (2016). ResearchGate. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]
-
Advantages and Disadvantages of HPLC in Protein Purity Analysis. Mtoz Biolabs. [Link]
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. azom.com [azom.com]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Identification of 5,8-Dimethylquinoline-3-carboxamide using FTIR Spectroscopy
Abstract
This guide provides a detailed technical framework for the identification and characterization of 5,8-Dimethylquinoline-3-carboxamide using Fourier Transform Infrared (FTIR) spectroscopy. Quinoline-3-carboxamide derivatives are a significant class of compounds investigated for their potential as kinase inhibitors in therapeutic research.[1][2] Accurate and efficient structural confirmation is therefore critical for researchers in medicinal chemistry and drug development. This document outlines the expected vibrational frequencies for 5,8-Dimethylquinoline-3-carboxamide, offers a comparative analysis against a common synthetic precursor, presents a validated experimental protocol, and provides a systematic approach to spectral interpretation. Our methodology emphasizes the correlation between molecular structure and spectral features, empowering researchers to confidently verify the identity and purity of their synthesized compounds.
Principles of FTIR for Structural Elucidation
FTIR spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule.[3] When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, absorb radiation at characteristic wavenumbers (cm⁻¹). The resulting FTIR spectrum is a unique molecular "fingerprint," allowing for the identification of key structural components such as carbonyl (C=O), amine (N-H), and aromatic (C=C, C-H) groups.[3][4] For a multi-functional molecule like 5,8-Dimethylquinoline-3-carboxamide, FTIR provides a rapid and reliable method for confirming the successful incorporation of all constituent moieties.
Molecular Structure and Predicted FTIR Absorption Bands
The structure of 5,8-Dimethylquinoline-3-carboxamide integrates three key components, each with distinct and identifiable infrared absorptions: the quinoline ring, the two methyl substituents, and the primary carboxamide group.
Figure 1: Chemical structure of 5,8-Dimethylquinoline-3-carboxamide.
Based on its structure, the following table summarizes the expected characteristic absorption bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale and Commentary |
| Primary Amide | N-H Asymmetric & Symmetric Stretch | 3350 - 3180 (two bands) | Primary amides (-CONH₂) exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations. These are typically of medium intensity and width.[5] |
| C=O Stretch (Amide I Band) | 1680 - 1630 | This is a very strong and sharp absorption. Conjugation with the quinoline ring system lowers the frequency from that of a saturated aliphatic amide.[5][6] | |
| N-H Bend (Amide II Band) | 1640 - 1590 | This band results from the in-plane bending of the N-H bond and is typically strong. It may sometimes overlap with aromatic C=C stretching bands. | |
| C-N Stretch | 1420 - 1300 | The stretching vibration of the carbon-nitrogen bond in the amide group. | |
| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | The C-H bonds on the sp² hybridized carbons of the aromatic ring absorb at a higher frequency than aliphatic C-H bonds.[7][8] |
| C=C and C=N Ring Stretch | 1600 - 1450 (multiple bands) | The aromatic ring exhibits several bands in this region due to the stretching of C=C and C=N bonds. These are often sharp and of medium to strong intensity.[4][8] | |
| C-H Out-of-Plane (oop) Bend | 900 - 675 | The position and number of these bands are highly sensitive to the substitution pattern on the aromatic rings and are crucial for distinguishing isomers.[8] | |
| Dimethyl Groups | Aliphatic C-H Stretch | 3000 - 2850 | The C-H bonds on the sp³ hybridized carbons of the methyl groups absorb just below the 3000 cm⁻¹ threshold for aromatic C-H bonds.[8][9] |
| CH₃ Asymmetric & Symmetric Bend | 1465 - 1450 & 1380 - 1370 | These bands correspond to the bending vibrations of the methyl groups. |
Comparative Analysis: Distinguishing from a Key Precursor
In organic synthesis, it is crucial to confirm the complete conversion of starting materials. A common precursor for 5,8-Dimethylquinoline-3-carboxamide is its corresponding carboxylic acid, 5,8-Dimethylquinoline-3-carboxylic acid.[10] FTIR spectroscopy provides a clear and definitive method to distinguish the final amide product from this starting material.
| Feature | 5,8-Dimethylquinoline-3-carboxamide (Product) | 5,8-Dimethylquinoline-3-carboxylic acid (Precursor) |
| N-H Stretch | Two medium bands ~3350-3180 cm⁻¹ | Absent |
| O-H Stretch | Absent | Very broad, strong band ~3300-2500 cm⁻¹ |
| C=O Stretch | Strong, sharp band ~1680-1630 cm⁻¹ (Amide I) | Strong, sharp band ~1725-1700 cm⁻¹ (Carboxylic Acid Dimer) |
| C-O Stretch | Absent | Medium band ~1320-1210 cm⁻¹ |
The most telling difference is the disappearance of the extremely broad O-H stretch of the carboxylic acid and the appearance of the two distinct N-H stretching peaks of the primary amide. Furthermore, the carbonyl (C=O) stretching frequency shifts to a lower wavenumber in the amide compared to the carboxylic acid due to differences in resonance and hydrogen bonding.
Experimental Protocol for FTIR Analysis
This section provides a standardized procedure for acquiring a high-quality FTIR spectrum of the target compound.
Figure 2: Standard workflow for FTIR analysis of a solid sample.
Step-by-Step Methodology:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used.[4]
-
ATR (Recommended): Place a small amount of the powdered 5,8-Dimethylquinoline-3-carboxamide directly onto the ATR crystal (e.g., diamond or germanium). Apply uniform pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This method is fast, requires minimal sample, and is generally preferred for its simplicity.
-
KBr Pellet: If ATR is unavailable, thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Measurement: Before analyzing the sample, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.[4]
-
Sample Measurement: Place the prepared sample (ATR unit or KBr pellet holder) into the spectrometer's sample compartment.
-
Data Acquisition: Acquire the spectrum over the desired range, typically 4000-400 cm⁻¹.[11] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline-corrected to ensure all peaks originate from zero absorbance. Use the instrument's software to identify and label the peak wavenumbers.
Interpreting the Spectrum: A Validated Peak Assignment
Below is a table representing a typical FTIR spectrum for a successfully synthesized sample of 5,8-Dimethylquinoline-3-carboxamide, with detailed assignments for each key peak.
| Observed Peak (cm⁻¹) | Intensity | Shape | Assignment |
| 3345 | Medium | Sharp | N-H Asymmetric Stretch (Primary Amide) |
| 3190 | Medium | Sharp | N-H Symmetric Stretch (Primary Amide) |
| 3065 | Medium-Weak | Sharp | Aromatic C-H Stretch |
| 2960, 2875 | Weak | Sharp | Aliphatic C-H Stretch (Methyl Groups) |
| 1670 | Strong | Sharp | C=O Stretch (Amide I Band) |
| 1615 | Strong | Sharp | N-H Bend (Amide II Band) / Aromatic C=C Stretch |
| 1590, 1510, 1475 | Medium | Sharp | Aromatic C=C and C=N Ring Stretching |
| 1460 | Medium-Weak | Sharp | CH₃ Asymmetric Bending |
| 1395 | Medium | Sharp | C-N Stretch (Amide) |
| 1375 | Medium-Weak | Sharp | CH₃ Symmetric Bending |
| 830 | Strong | Sharp | C-H Out-of-Plane Bending |
The presence of the dual peaks at 3345 and 3190 cm⁻¹ is definitive proof of the primary amide's N-H group.[5] The strong, sharp absorption at 1670 cm⁻¹ confirms the carbonyl of the amide, shifted to a lower frequency by conjugation.[6] Peaks just above and just below 3000 cm⁻¹ clearly distinguish the aromatic C-H from the methyl C-H stretches, respectively.[8] Finally, the complex series of peaks between 1620 and 1450 cm⁻¹ and the strong peak in the 900-700 cm⁻¹ region are characteristic of the substituted quinoline ring system.
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid and accurate identification of 5,8-Dimethylquinoline-3-carboxamide. By systematically analyzing the key regions of the spectrum—N-H stretching, C=O stretching, C-H stretching, and the aromatic fingerprint region—researchers can unequivocally confirm the presence of the quinoline, dimethyl, and primary carboxamide functionalities. This guide provides the foundational data and comparative logic necessary to differentiate the target molecule from common precursors, ensuring the integrity and validity of synthetic chemistry workflows in drug discovery and development.
References
- BenchChem. (n.d.).
- Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA.
- Wojciechowska, A., et al. (2023).
- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
- ResearchGate. (n.d.). FTIR spectra of A) 5a B) 5b C) 5i D) 5l.
- Srinivasan, S., et al. (n.d.).
- YouTube. (2021, April 18).
- University of Calgary. (n.d.).
- Hilaris. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
- PubMed. (2020).
- Indian Journal of Pure & Applied Physics. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group.
- International Journal of Biological & Medical Research. (2025). Functional Group Profiling of Medicinal Plants using FTIR Spectroscopy.
- ResearchGate. (2025, September 1).
- MilliporeSigma. (n.d.). 5,8-Dimethylquinoline-3-carboxylic acid.
- Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
Sources
- 1. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedscidirect.com [biomedscidirect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. scialert.net [scialert.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 5,8-Dimethylquinoline-3-carboxylic acid AldrichCPR 763893-29-4 [sigmaaldrich.com]
- 11. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
